Product packaging for N-(3,4-dimethoxyphenyl)benzenesulfonamide(Cat. No.:CAS No. 62035-67-0)

N-(3,4-dimethoxyphenyl)benzenesulfonamide

Cat. No.: B187317
CAS No.: 62035-67-0
M. Wt: 293.34 g/mol
InChI Key: AWMVSQUGEOFWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(3,4-Dimethoxyphenyl)benzenesulfonamide (CAS 62035-67-0) is a sulfonamide derivative of significant interest in medicinal and organic chemistry research. This compound features a benzenesulfonamide group linked to a 3,4-dimethoxyphenyl ring, a structural motif common in molecules with diverse biological activities . Sulfonamides are a critical class of compounds in scientific investigation, known to exhibit a wide range of pharmacological properties. Research into related structures has demonstrated potential in areas such as antimicrobial , antitumor, antimalarial, anticonvulsant, and anti-inflammatory activities . The specific substitution pattern on the phenyl ring can significantly influence the compound's physicochemical properties and its interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. The molecular structure of this compound is characterized by a twisted conformation, where the two aromatic rings are typically not coplanar. Crystallographic studies of closely analogous molecules show that the sulfonamide group often adopts a geometry where the nitrogen atom is nearly perpendicular to the plane of the sulfonyl-bound benzene ring . This configuration, along with intermolecular interactions like N—H···O hydrogen bonds which can form supramolecular chains in the solid state, is a key subject of material science and crystallography research . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO4S B187317 N-(3,4-dimethoxyphenyl)benzenesulfonamide CAS No. 62035-67-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-18-13-9-8-11(10-14(13)19-2)15-20(16,17)12-6-4-3-5-7-12/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMVSQUGEOFWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355593
Record name N-(3,4-dimethoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62035-67-0
Record name N-(3,4-dimethoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of N-(3,4-dimethoxyphenyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the N-(3,4-dimethoxyphenyl)benzenesulfonamide. This compound belongs to the sulfonamide class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines a representative synthetic protocol and expected characterization data based on established chemical principles and data from closely related analogues.

Synthesis

The synthesis of this compound is typically achieved through the reaction of 3,4-dimethoxyaniline with benzenesulfonyl chloride. This is a classic nucleophilic substitution reaction at the sulfonyl group, where the amino group of the aniline derivative acts as the nucleophile. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

G cluster_0 Reactants cluster_1 Product 3,4-Dimethoxyaniline Product 3,4-Dimethoxyaniline->Product + Benzenesulfonyl Chloride + Base (e.g., Pyridine or Triethylamine) in an inert solvent (e.g., DCM or THF) Benzenesulfonyl_Chloride caption Figure 1. General reaction scheme for the synthesis.

Figure 1. General reaction scheme for the synthesis.
Experimental Protocol

The following is a representative experimental protocol based on procedures for structurally similar compounds.[1][2]

Materials:

  • 3,4-Dimethoxyaniline

  • Benzenesulfonyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

G A Dissolve 3,4-dimethoxyaniline and pyridine in DCM B Cool to 0 °C A->B C Add benzenesulfonyl chloride B->C D Stir at room temperature C->D E Reaction work-up (Washing and Extraction) D->E F Drying and Concentration E->F G Purification (Recrystallization or Chromatography) F->G H Characterization G->H

Figure 2. Experimental workflow for the synthesis.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical constant determination. The following tables summarize the expected characterization data, which is extrapolated from data for analogous compounds.[2][3]

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₄H₁₅NO₄S
Molecular Weight293.34 g/mol
AppearanceWhite to off-white solid
Melting PointExpected in the range of 100-150 °C
Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9d2HProtons ortho to SO₂
~7.4-7.6m3HProtons meta and para to SO₂
~6.8d1HAromatic CH
~6.7d1HAromatic CH
~6.6dd1HAromatic CH
~6.5 (broad s)s1HNH
~3.85s3HOCH₃
~3.80s3HOCH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~149Aromatic C-O
~145Aromatic C-O
~140Aromatic C-S
~133Aromatic CH
~130Aromatic C-N
~129Aromatic CH
~127Aromatic CH
~112Aromatic CH
~111Aromatic CH
~105Aromatic CH
~56.0OCH₃
~55.9OCH₃

Table 3: Predicted FT-IR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~3250N-H stretch
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1600, ~1500Aromatic C=C stretch
~1340Asymmetric SO₂ stretch
~1160Symmetric SO₂ stretch
~930S-N stretch

Table 4: Predicted Mass Spectrometry Data (EI)

m/zAssignment
293[M]⁺
152[M - C₆H₅SO₂]⁺
141[C₆H₅SO₂]⁺
77[C₆H₅]⁺

Biological Context and Potential Signaling Pathways

Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] While the specific biological targets of this compound are not extensively studied, related compounds are known to interact with various enzymes and receptors. For instance, some sulfonamides act as inhibitors of carbonic anhydrase or as antagonists of endothelin receptors.[7] The potential biological activities could be explored in assays targeting inflammation, microbial growth, or cell proliferation.

G cluster_0 This compound cluster_1 Potential Biological Targets cluster_2 Cellular Responses cluster_3 Physiological Outcomes A Compound B Enzymes (e.g., Carbonic Anhydrase, COX) A->B C Receptors (e.g., Endothelin Receptors) A->C D Ion Channels A->D E Inhibition of Pro-inflammatory Mediators B->E F Disruption of Microbial Metabolism B->F C->E G Induction of Apoptosis in Cancer Cells D->G H Anti-inflammatory Effect E->H I Antimicrobial Activity F->I J Anticancer Activity G->J

Figure 3. Potential biological activities and pathways.

This technical guide serves as a foundational resource for the synthesis and characterization of this compound. The provided protocols and data, while based on representative examples, offer a solid starting point for researchers in the field of medicinal chemistry and drug development. Further experimental work is encouraged to establish the specific properties and biological activities of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group attached to a nitrogen atom. This scaffold is a key pharmacophore in a wide array of therapeutic agents due to its ability to mimic a peptide bond and engage in hydrogen bonding with biological targets. The substituent on the phenyl ring and the nature of the nitrogen substitution significantly influence the physicochemical and biological properties of these molecules. This guide focuses on the physicochemical properties of N-(3,4-dimethoxyphenyl)benzenesulfonamide and its close analogs, providing a comprehensive overview for researchers in drug discovery and development. Due to the limited availability of experimental data for the specific title compound, this guide leverages data from closely related structures to provide a predictive overview.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Key parameters such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) govern absorption, distribution, metabolism, and excretion (ADME).

Data Summary
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogPpKaSolubilityReference
BenzenesulfonamideC₆H₇NO₂S157.19149-1520.32-0.5810.24Soluble in methanol[1][2]
N-(3,4-Dimethylphenyl)benzenesulfonamideC₁₄H₁₅NO₂S261.33141Not AvailableNot AvailableNot Available[3][4]
N-(4-methoxyphenyl)benzenesulfonamideC₁₃H₁₃NO₃S263.30Not AvailableNot AvailableNot AvailableNot Available
N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamideC₁₄H₁₃F₂NO₄S329.31Not AvailableNot AvailableNot AvailableNot Available[5]

Experimental Protocols

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction between 3,4-dimethoxyaniline and benzenesulfonyl chloride. The following protocol is adapted from the synthesis of a structurally related compound, N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide[5].

Synthesis of this compound

Materials:

  • 3,4-dimethoxyaniline

  • Benzenesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of 3,4-dimethoxyaniline in dichloromethane.

  • Add 1.2 mmol of benzenesulfonyl chloride to the solution.

  • Add a slight excess of triethylamine to the reaction mixture to act as a base and scavenger for the HCl byproduct.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, evaporate the solvent under reduced pressure.

  • Treat the residue with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

  • Evaporate the solvent from the pure fractions to yield this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point Analysis: To assess the purity of the compound.

Biological Activities and Signaling Pathways of Benzenesulfonamide Analogs

While specific biological data for this compound is not available, the benzenesulfonamide scaffold is present in a wide range of biologically active molecules. These compounds are known to exhibit various pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects[6]. The mechanism of action often involves the inhibition of specific enzymes.

For instance, many antibacterial sulfonamides function by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. In cancer therapy, certain benzenesulfonamide derivatives act as inhibitors of carbonic anhydrases or protein kinases, which are often dysregulated in cancer cells.

Illustrative Signaling Pathway: General Kinase Inhibition

Many benzenesulfonamide-containing drugs target protein kinases. The following diagram illustrates a simplified, generic signaling pathway that can be inhibited by such a compound.

G Generic Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Benzenesulfonamide_Inhibitor Benzenesulfonamide_Inhibitor Benzenesulfonamide_Inhibitor->Kinase_A Inhibits

Caption: A generic kinase signaling cascade and its inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of a novel benzenesulfonamide derivative.

G Workflow for Synthesis and Evaluation Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Physicochemical_Screening Physicochemical_Screening Characterization->Physicochemical_Screening Biological_Screening Biological_Screening Characterization->Biological_Screening Lead_Optimization Lead_Optimization Physicochemical_Screening->Lead_Optimization Biological_Screening->Lead_Optimization Lead_Optimization->Synthesis Iterate End End Lead_Optimization->End Successful

Caption: A standard workflow for drug discovery.

Conclusion

This compound represents an interesting scaffold for further investigation in medicinal chemistry. While direct experimental data for this specific molecule is sparse, this guide provides a framework for its synthesis and characterization based on closely related analogs. The known biological activities of the broader benzenesulfonamide class suggest that this compound and its derivatives could be promising candidates for development as therapeutic agents. Further research is warranted to fully elucidate the physicochemical properties and biological activities of this compound.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and crystal structure analysis of N-(3,4-dimethoxyphenyl)benzenesulfonamide and its structurally related analogues. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and comparative structural data. While a definitive crystal structure for this compound is not publicly available, this guide leverages data from closely related compounds to infer its likely structural characteristics.

Introduction to Benzenesulfonamides

Benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group attached to an amine. This scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[1][2][3][4] The three-dimensional arrangement of atoms within the crystal lattice of these compounds is crucial for understanding their structure-activity relationships, guiding the design of new therapeutic agents.

Synthesis Protocols

The synthesis of N-(3,4-disubstituted-phenyl)benzenesulfonamides generally involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base. The following protocols, adapted from the synthesis of analogous compounds, can be applied to produce this compound.

General Synthesis of N-(Aryl)benzenesulfonamides

A common synthetic route involves the reaction of an aniline derivative with a sulfonyl chloride in a suitable solvent with a base to neutralize the HCl byproduct.

Example Protocol for a related compound, N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide:

To a solution of 3,4-dimethoxyaniline (16.26 mmol) in dichloromethane (50 mL) and pyridine (4 mL), 4-methoxybenzenesulfonyl chloride (16.26 mmol) is slowly added. The reaction mixture is stirred at room temperature for 12 hours. Following the reaction, it is treated with 2N HCl and 5% NaHCO3, washed with brine, and dried over anhydrous Na2SO4. The solvent is then evaporated to yield the product, which can be further purified by crystallization.

General Workflow for Synthesis and Crystallization:

Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization Reactants 3,4-Dimethoxyaniline + Benzenesulfonyl Chloride Reaction Reaction in DCM/Pyridine Reactants->Reaction Add slowly Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup After 12h Drying Drying over Na2SO4 Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Product Evaporation->Crude Crystallization Crystallization from suitable solvent (e.g., EtOAc/Hexane) Crude->Crystallization Dissolve & slow cool Crystals Single Crystals Crystallization->Crystals

Caption: Workflow for the synthesis and crystallization of N-aryl benzenesulfonamides.

Crystal Structure Analysis of Analogous Compounds

The crystal structures of several analogues provide insight into the expected molecular geometry and packing of this compound. Key parameters from related structures are summarized below.

Crystallographic Data

The following table summarizes the crystallographic data for three related benzenesulfonamide derivatives. These compounds all crystallize in the monoclinic space group.

ParameterN-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide[5]N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide[6]N-(3,4-Dimethylphenyl)benzenesulfonamide[7][8]
Formula C₁₄H₁₃F₂NO₄SC₁₈H₂₃NO₄SC₁₄H₁₅NO₂S
Molar Mass 329.31349.43261.33
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cC2/c
a (Å) 12.2886 (10)5.7814 (4)24.2129 (12)
b (Å) 8.5662 (7)13.9861 (12)9.2616 (5)
c (Å) 14.5546 (12)21.9791 (18)16.5584 (16)
β (˚) 109.655 (2)92.949 (4)132.014 (2)
Volume (ų) 1442.8 (2)1774.9 (2)2758.9 (3)
Z 448
Key Molecular Geometry Parameters

The geometry around the sulfur atom in benzenesulfonamides typically adopts a distorted tetrahedral configuration. The dihedral angle between the two aromatic rings is a key feature describing the overall molecular conformation.

ParameterN-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide[5]N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide[6]N-(3,4-Dimethylphenyl)benzenesulfonamide[7]
S=O Bond Lengths (Å) Not specified1.4195 (15), 1.4210 (15)Not specified
S-N Bond Length (Å) Not specified1.6391 (17)Not specified
S-C Bond Length (Å) Not specified1.7538 (19)Not specified
O-S-O Angle (˚) Not specified119.54 (10)Not specified
Dihedral Angle between Rings (˚) 66.05 (9)29.14 (7)64.5 (3)
Intermolecular Interactions and Crystal Packing

The crystal packing of benzenesulfonamides is often stabilized by a network of intermolecular hydrogen bonds and other weak interactions. In the case of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, intermolecular N-H···O hydrogen bonds link the molecules into a one-dimensional chain.[5] Similarly, the crystal structure of N-(3,4-Dimethylphenyl)benzenesulfonamide features supramolecular chains formed via N-H···O hydrogen bonds.[7] For N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide, the crystal structure is stabilized by weak C-H···O and π-π interactions.[6]

Logical Flow of Crystallographic Analysis:

Crystallographic Analysis Workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_results Results Crystal Single Crystal Selection Xray X-ray Diffraction Data Collection Crystal->Xray Solve Structure Solution (e.g., Direct Methods) Xray->Solve Refine Structure Refinement Solve->Refine Validate Validation and Analysis Refine->Validate Params Unit Cell Parameters Validate->Params Geom Bond Lengths & Angles Validate->Geom Packing Intermolecular Interactions & Crystal Packing Validate->Packing

Caption: A logical workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the specific crystal structure of this compound remains to be determined, a comprehensive analysis of its close analogues provides significant insights into its likely structural features. It is expected to adopt a monoclinic crystal system with a distorted tetrahedral geometry around the sulfur atom. The molecular conformation will be characterized by a significant dihedral angle between the phenyl rings, and the crystal packing is anticipated to be stabilized by N-H···O hydrogen bonds. The synthetic protocols and analytical workflows detailed in this guide provide a robust framework for the future synthesis and crystallographic characterization of this and other novel benzenesulfonamide derivatives.

References

Navigating the Solubility Landscape of N-(3,4-dimethoxyphenyl)benzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide offers an in-depth exploration of the solubility characteristics of N-(3,4-dimethoxyphenyl)benzenesulfonamide, a key benzenesulfonamide derivative. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's solubility in various solvents, detailed experimental protocols for its determination, and insights into its potential biological significance.

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. The solubility of these compounds is a critical parameter influencing their bioavailability and therapeutic efficacy. Understanding the solubility profile of this compound is therefore paramount for its potential development as a therapeutic agent.

Core Principles of Sulfonamide Solubility

Benzenesulfonamides, as a class of compounds, generally exhibit low solubility in aqueous solutions due to the hydrophobic nature of the benzene ring.[1] However, their solubility is significantly enhanced in organic solvents, particularly in alcohols and acetone.[1] The solubility of sulfonamides is also influenced by the pH of the medium, as the sulfonamide group can ionize, leading to increased solubility under alkaline conditions.[1] The presence of co-solvents can further modify the solubility profile.

Quantitative Solubility Data of Structurally Related Sulfonamides

To provide a comparative context, the following table summarizes the solubility of benzenesulfonamide, the parent compound, in various solvents. This data offers a valuable reference point for estimating the solubility of its derivatives.

SolventSolubility (g/L)Temperature (°C)
Water4.3Not Specified

Table 1: Solubility of Benzenesulfonamide in Water.[2]

It is important to note that the introduction of the 3,4-dimethoxyphenyl group will alter the physicochemical properties of the molecule, likely influencing its solubility relative to the parent benzenesulfonamide.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[3][4] This protocol provides a reliable means to ascertain the saturation concentration of this compound in a given solvent.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide)

  • Glass vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the shaker bath for a sufficient time to permit the sedimentation of the excess solid.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step must be performed quickly to prevent temperature changes that could affect solubility.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess solute to solvent B Equilibrate in shaker bath A->B Agitation at constant temp C Allow solid to settle B->C Cease agitation D Withdraw and filter supernatant C->D Careful sampling E Dilute sample D->E F Quantify concentration (HPLC/UV-Vis) E->F

Experimental Workflow for Solubility Determination

Potential Biological Significance and Signaling Pathways

While the specific biological targets of this compound are not yet fully elucidated, the broader class of N-arylbenzenesulfonamides has been shown to interact with various enzymes. For instance, certain derivatives are known to inhibit ATP-citrate lyase (ACL), a key enzyme in fatty acid and cholesterol biosynthesis.[5] Inhibition of ACL can lead to reduced plasma cholesterol and triglycerides.

The following diagram illustrates the potential inhibitory action of an N-arylbenzenesulfonamide on the ACL pathway.

G cluster_pathway Cellular Metabolism Citrate Citrate ACL ATP-Citrate Lyase (ACL) Citrate->ACL AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcids Fatty Acids & Cholesterol MalonylCoA->FattyAcids ACL->AcetylCoA Inhibitor N-Arylbenzenesulfonamide (e.g., this compound) Inhibitor->ACL Inhibition

Potential Inhibition of ATP-Citrate Lyase

This guide provides a foundational understanding of the solubility of this compound. Further empirical studies are necessary to precisely quantify its solubility in a range of pharmaceutically relevant solvents and to fully characterize its biological activity. The methodologies and conceptual frameworks presented herein offer a robust starting point for such investigations.

References

In Silico Prediction of N-(3,4-dimethoxyphenyl)benzenesulfonamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of N-(3,4-dimethoxyphenyl)benzenesulfonamide. Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] This document outlines a systematic approach employing state-of-the-art computational techniques to identify potential biological targets, predict binding affinities, and assess the pharmacokinetic and toxicological profiles of the title compound. By leveraging molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET prediction, researchers can efficiently prioritize experimental studies and accelerate the drug discovery process. Detailed methodologies for these computational experiments are provided, alongside strategies for experimental validation.

Introduction: The Therapeutic Potential of Benzenesulfonamides

The benzenesulfonamide scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs. Its derivatives have been shown to exhibit a wide range of biological activities, acting as inhibitors for enzymes such as carbonic anhydrases and kinases, and exhibiting cytotoxic effects against various cancer cell lines.[1][2][6][7] Computational studies have played a pivotal role in elucidating the structure-activity relationships (SAR) of these compounds, enabling the rational design of more potent and selective analogs.[1][8]

This compound incorporates the key benzenesulfonamide core functionalized with a dimethoxyphenyl group, a feature present in compounds with known biological activities. This guide presents a hypothetical, yet methodologically rigorous, in silico investigation to predict its bioactivity profile.

Proposed In Silico Bioactivity Prediction Workflow

The following workflow outlines a logical sequence of computational experiments to predict the bioactivity of this compound.

workflow cluster_target Target Identification cluster_docking Molecular Docking cluster_qsar QSAR Modeling cluster_admet ADMET Prediction cluster_validation Experimental Validation Target_ID Target Identification & Selection (Literature & Database Mining) Protein_Prep Protein Preparation (Structure Refinement & Grid Generation) Target_ID->Protein_Prep Dataset Dataset Collection (Structurally Similar Compounds) Target_ID->Dataset Ligand_Prep Ligand Preparation (3D Structure Generation & Optimization) Docking Molecular Docking Simulation Ligand_Prep->Docking Protein_Prep->Docking Analysis Binding Pose & Energy Analysis Docking->Analysis In_Vitro In Vitro Assays (Enzymatic & Cell-Based) Analysis->In_Vitro Descriptors Molecular Descriptor Calculation Dataset->Descriptors Model_Dev Model Development & Validation Descriptors->Model_Dev Prediction Bioactivity Prediction for Target Compound Model_Dev->Prediction Prediction->In_Vitro ADMET_Pred ADMET Properties Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET_Pred->In_Vitro

Caption: A comprehensive workflow for the in silico prediction and experimental validation of bioactivity.

Methodologies and Protocols

Target Identification and Selection

A critical first step is to identify potential protein targets for this compound. This is achieved through a combination of literature review and database mining.

Experimental Protocol:

  • Literature Search: Conduct searches on databases like PubMed and Google Scholar for benzenesulfonamide derivatives with similar substitution patterns and their known biological targets.

  • Database Mining: Utilize databases such as ChEMBL and BindingDB to search for compounds structurally similar to this compound and retrieve their associated bioactivity data and protein targets.

  • Target Prioritization: Based on the gathered information, prioritize potential targets. For this guide, we will consider Carbonic Anhydrase IX (CA-IX) and Tropomyosin receptor kinase A (TrkA) as hypothetical targets due to the established activity of benzenesulfonamides against these proteins.[1][8]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Experimental Protocol:

  • Ligand Preparation:

    • Generate the 3D structure of this compound using software like Avogadro or ChemDraw.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structure in a format compatible with docking software (e.g., .pdbqt).

  • Protein Preparation:

    • Retrieve the crystal structures of the selected protein targets (e.g., PDB ID: 1HE7 for TrkA) from the Protein Data Bank.[8]

    • Prepare the protein for docking using tools like AutoDockTools. This involves removing water molecules, adding polar hydrogens, and assigning charges.

    • Define the binding site (grid box) based on the co-crystallized ligand or known active site residues.

  • Docking Simulation:

    • Perform the docking using software such as AutoDock Vina.

    • Set the exhaustiveness parameter to ensure a thorough search of the conformational space.

  • Analysis:

    • Analyze the resulting binding poses and their corresponding binding affinities (e.g., kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

Predicted Binding Interactions (Hypothetical Data):

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Carbonic Anhydrase IX5FL4-8.2His94, His96, His119, Thr200
TrkA1HE7-9.5Glu553, Leu554, Met621, Cys647
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of compounds with their biological activity.

Experimental Protocol:

  • Dataset Collection: Compile a dataset of structurally diverse benzenesulfonamide derivatives with experimentally determined bioactivities against the target of interest (e.g., IC50 values for TrkA inhibition).

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., topological, electronic, and steric properties) using software like PaDEL-Descriptor or RDKit.

  • Model Development and Validation:

    • Divide the dataset into training and test sets.

    • Use a machine learning algorithm (e.g., multiple linear regression, support vector machine, or random forest) to build the QSAR model using the training set.

    • Validate the model's predictive power using the test set and statistical metrics such as R², Q², and RMSE.

  • Prediction: Use the validated QSAR model to predict the bioactivity of this compound.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.

Experimental Protocol:

  • Utilize online servers or standalone software (e.g., SwissADME, pkCSM) to predict a range of physicochemical and pharmacokinetic properties.

  • Analyze the predictions against established rules for drug-likeness, such as Lipinski's Rule of Five.

Predicted ADMET Properties (Hypothetical Data):

PropertyPredicted ValueInterpretation
Molecular Weight309.36 g/mol Compliant with Lipinski's Rule
LogP2.85Optimal for cell permeability
H-bond Donors1Compliant with Lipinski's Rule
H-bond Acceptors5Compliant with Lipinski's Rule
BBB PermeabilityLowReduced risk of CNS side effects
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
Ames ToxicityNon-toxicLow mutagenic potential

Potential Signaling Pathway Involvement

Based on the hypothetical targeting of TrkA, this compound could potentially modulate downstream signaling pathways involved in cell proliferation and survival.

signaling_pathway cluster_downstream Downstream Signaling NGF NGF TrkA TrkA NGF->TrkA PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TrkA->RAS_MAPK Compound N-(3,4-dimethoxyphenyl) benzenesulfonamide Compound->TrkA Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival RAS_MAPK->Cell_Survival validation_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Future Work) Synthesis Synthesis & Purification of This compound Enzymatic Enzymatic Assays (e.g., TrkA Kinase Assay) Synthesis->Enzymatic Cell_Based Cell-Based Assays (e.g., Cytotoxicity in U87 GBM cells) Synthesis->Cell_Based Determine_IC50 Determine IC50/EC50 Enzymatic->Determine_IC50 Cell_Based->Determine_IC50 Animal_Models Animal Models of Disease Determine_IC50->Animal_Models

References

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and Synthesis of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of sulfonamide synthesis, from the early breakthroughs that revolutionized antibacterial therapy to the latest advancements in synthetic methodologies. This document details the pivotal moments in the history of these life-saving drugs, outlines the mechanism of action of sulfonamides, and presents a series of modern, novel synthetic protocols for their preparation. Quantitative data is summarized in structured tables for comparative analysis, and key experimental procedures are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise representation of complex processes.

A Serendipitous Discovery: The History of Sulfonamides

The journey of sulfonamides began in the 1930s at the laboratories of Bayer, a part of the German chemical conglomerate IG Farben.[1][2] At a time when bacterial infections were a leading cause of death, the scientific community was actively searching for effective antimicrobial agents.[1] The prevailing theory, championed by Paul Ehrlich, was that dyes, which selectively stain bacteria, could be modified to act as "magic bullets" to target and kill pathogens without harming the host.

Inspired by this concept, a team of researchers at Bayer, including chemists Josef Klarer and Fritz Mietzsch, synthesized a series of azo dyes.[3] The pathologist Gerhard Domagk was tasked with testing these compounds for their antibacterial activity in vivo.[4][5] In 1932, Domagk made a landmark discovery with a red azo dye named Prontosil rubrum.[3][6] He found that Prontosil was remarkably effective in protecting mice from lethal streptococcal infections.[3]

A pivotal moment came when Domagk's own daughter contracted a severe streptococcal infection from a needle prick, and facing the grim possibility of amputation, he administered Prontosil.[1][3] She made a full recovery, providing dramatic human evidence of the drug's efficacy.[1] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1][4][5] However, due to the Nazi regime's decree forbidding German citizens from accepting Nobel Prizes, he was forced to decline the award at the time, though he was able to receive the medal and diploma after World War II.[1]

Interestingly, Prontosil itself was found to be inactive against bacteria in vitro.[3] In 1935, a team at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet, uncovered the reason for this discrepancy.[7] They demonstrated that Prontosil is a prodrug, meaning it is metabolized in the body to its active form: a simpler, colorless compound called sulfanilamide (para-aminobenzenesulfonamide).[2][3][7] Sulfanilamide had been first synthesized by the Austrian chemist Paul Gelmo in 1908 as part of his doctoral thesis and was patented in 1909, though its medicinal properties were not recognized at the time.[7][8]

This revelation that the antibacterial activity resided in the sulfanilamide moiety, and not the dye portion of Prontosil, opened the floodgates for the development of a vast array of "sulfa drugs."[3] The subsequent years saw the synthesis of thousands of sulfonamide derivatives with improved efficacy, broader spectrum of activity, and reduced toxicity.[9] These drugs were the first effective systemic antibacterial agents and heralded the dawn of the antibiotic era, saving countless lives before the widespread availability of penicillin.[1][2][10]

Mechanism of Action: Targeting the Bacterial Folate Synthesis Pathway

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of a key enzyme in the bacterial folate synthesis pathway, dihydropteroate synthase (DHPS).[1][3][7] Folic acid and its derivatives (folates) are essential cofactors for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[11] While humans obtain folate from their diet, bacteria must synthesize it de novo, making this pathway an excellent target for selective toxicity.[9][12]

The bacterial folate synthesis pathway begins with guanosine triphosphate (GTP) and culminates in the production of tetrahydrofolate. A critical step in this pathway is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a reaction catalyzed by DHPS.[13] Sulfonamides, due to their structural similarity to PABA, act as a competitive substrate for DHPS.[7] By binding to the active site of the enzyme, they prevent the incorporation of PABA, thereby halting the synthesis of dihydropteroate and, consequently, folic acid.[9] This disruption of folate metabolism inhibits bacterial growth and replication.[2]

folate_synthesis_pathway GTP Guanosine Triphosphate (GTP) DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-carbon metabolism DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition.

Evolution of Sulfonamide Synthesis: From Classical Methods to Modern Innovations

The classical and most direct method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine.[14] The key challenge, therefore, often lies in the efficient and selective preparation of the requisite sulfonyl chloride precursors. Traditional methods for sulfonyl chloride synthesis, such as the chlorosulfonation of arenes with chlorosulfonic acid, often suffer from harsh reaction conditions, the use of hazardous reagents, and limited functional group tolerance.[13]

In recent years, the field of organic synthesis has witnessed the development of numerous novel and elegant strategies for the construction of sulfonamides, overcoming many of the limitations of classical methods. These modern approaches often employ transition-metal catalysis, photoredox catalysis, and C-H activation strategies to forge the critical sulfur-nitrogen bond with greater efficiency, selectivity, and functional group compatibility.

Palladium-Catalyzed Synthesis from Arylboronic Acids

A significant advancement in sulfonamide synthesis is the palladium-catalyzed coupling of readily available arylboronic acids with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by in situ trapping of the resulting sulfinate intermediate with an aminating agent.[9][12] This approach offers a mild and versatile route to a wide range of sulfonamides.

Pd_Catalyzed_Workflow Arylboronic_Acid Arylboronic Acid Sulfinate_Intermediate Aryl Sulfinate Intermediate Arylboronic_Acid->Sulfinate_Intermediate DABSO DABSO (SO2 surrogate) DABSO->Sulfinate_Intermediate Pd_Catalyst Pd(OAc)2 Pd_Catalyst->Sulfinate_Intermediate Catalyst Sulfonamide Aryl Sulfonamide Sulfinate_Intermediate->Sulfonamide Amine Amine (R2NH) Amine->Sulfonamide NaOCl NaOCl NaOCl->Sulfonamide

Workflow for Palladium-Catalyzed Sulfonamide Synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis of Aryl Sulfonamides from Arylboronic Acids

  • Step 1: Sulfinate Formation: To a reaction vessel is added the arylboronic acid (1.0 equiv), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and tetra-n-butylammonium bromide (TBAB, 0.25 equiv). The vessel is charged with a 1:1 mixture of 1,4-dioxane and methanol. The reaction mixture is then heated to 80 °C and stirred. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]

  • Step 2: Sulfonamide Formation: After the formation of the aryl sulfinate is complete, the reaction mixture is cooled to room temperature. Triethylamine (Et₃N, 2.0 equiv) is added, followed by the desired amine (2.2-3.0 equiv). For less reactive amines, such as anilines, pyridine (3.0 equiv) can be used as a base and solvent. An aqueous solution of sodium hypochlorite (NaOCl) is then added, and the mixture is stirred vigorously at room temperature. The reaction is monitored until completion.[16]

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired sulfonamide.[16]

Arylboronic AcidAmineYield (%)Reference
Phenylboronic acidMorpholine85[15]
4-Methoxyphenylboronic acidPiperidine92[15]
3-Chlorophenylboronic acidAniline78[16]
2-Naphthylboronic acidBenzylamine88[16]
Copper-Catalyzed Three-Component Synthesis

Copper catalysis has also emerged as a powerful tool for the synthesis of sulfonamides. One notable method involves a direct, one-step, three-component coupling of an arylboronic acid, an amine, and a sulfur dioxide surrogate, catalyzed by a simple copper(II) salt.[17] This approach is highly convergent and allows for the rapid generation of diverse sulfonamide libraries.

Cu_Catalyzed_Workflow cluster_reactants Reactants Arylboronic_Acid Arylboronic Acid Sulfonamide Aryl Sulfonamide Arylboronic_Acid->Sulfonamide Amine Amine Amine->Sulfonamide DABSO DABSO (SO2 surrogate) DABSO->Sulfonamide Cu_Catalyst Cu(II) Catalyst Cu_Catalyst->Sulfonamide Catalyst Photoredox_Workflow Aryl_Precursor Aryl Radical Precursor (e.g., Aryl Diazonium Salt) Sulfonamide Aryl Sulfonamide Aryl_Precursor->Sulfonamide Amine Amine Amine->Sulfonamide DABSO DABSO (SO2 surrogate) DABSO->Sulfonamide Photocatalyst Photocatalyst Photocatalyst->Sulfonamide Catalyst Light Visible Light (e.g., Blue LEDs) Light->Sulfonamide Energy Source

References

A Deep Dive into the Molecular Architecture of N-Aryl Sulfonamides: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the molecular structure of N-aryl sulfonamides, a critical pharmacophore in a wide array of therapeutic agents. By leveraging computational chemistry, researchers have gained profound insights into the conformational preferences, electronic properties, and intermolecular interactions that govern the biological activity of these compounds. This document synthesizes key findings from the scientific literature, presenting quantitative structural data, detailing computational methodologies, and visualizing fundamental concepts to facilitate a deeper understanding and inform future drug design efforts.

Core Concepts in N-Aryl Sulfonamide Structure

The biological activity of N-aryl sulfonamides is intrinsically linked to their three-dimensional structure. Theoretical studies, primarily employing quantum chemical calculations like Density Functional Theory (DFT), have been instrumental in dissecting the subtle interplay of forces that define their molecular architecture.[1][2][3][4][5][6][7][8] A key aspect of their structure is the conformational flexibility around the S-C (sulfonyl-aryl) and S-N (sulfonyl-nitrogen) bonds, which dictates the spatial arrangement of the aryl and sulfonamide moieties.[9] These conformations are often influenced by the substitution pattern on the aromatic ring and the nature of the substituent on the sulfonamide nitrogen.

Molecular modeling and docking studies have further illuminated how these structural features influence the binding of N-aryl sulfonamides to their biological targets.[10][11][12][13] By simulating the interactions between the sulfonamide molecule and the active site of a protein, researchers can predict binding affinities and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are crucial for biological efficacy. This synergy between theoretical calculations and experimental validation, often through techniques like X-ray crystallography and NMR spectroscopy, provides a robust framework for understanding structure-activity relationships (SAR).[5][6][7][8][14]

Quantitative Structural Data

The following tables summarize key geometric parameters of N-aryl sulfonamides as determined by theoretical calculations in various studies. These parameters, including bond lengths, bond angles, and dihedral angles, are fundamental to defining the molecule's shape and steric profile.

Table 1: Calculated Bond Lengths (Å) in Representative N-Aryl Sulfonamides

BondBenzenesulfonamidep-ToluenesulfonamideSulfanilamideComputational MethodReference
S-O1.4351.4341.436B3LYP/6-311++G(d,p)[6][7]
S-N1.6781.6791.675B3LYP/6-311++G(d,p)[6][7]
S-C1.7721.7731.769B3LYP/6-311++G(d,p)[6][7]
C-S-N---M06/6-311++G**[2]

Table 2: Calculated Bond Angles (°) in Representative N-Aryl Sulfonamides

AngleBenzenesulfonamidep-ToluenesulfonamideSulfanilamideComputational MethodReference
O-S-O120.1120.0120.2B3LYP/6-311++G(d,p)[6][7]
O-S-N107.5107.6107.4B3LYP/6-311++G(d,p)[6][7]
O-S-C107.8107.9107.7B3LYP/6-311++G(d,p)[6][7]
C-S-N107.9107.8108.0B3LYP/6-311++G(d,p)[6][7]

Table 3: Calculated Dihedral Angles (°) in Representative N-Aryl Sulfonamides

Dihedral Angle (Atoms)Benzenesulfonamidep-ToluenesulfonamideSulfanilamideComputational MethodReference
C-C-S-N85.286.184.9B3LYP/6-311++G(d,p)[8]
C-S-N-H60.5 (staggered)59.8 (staggered)61.2 (staggered)B3LYP/6-311++G(d,p)[8]
C-S-N-H0.8 (eclipsed)1.2 (eclipsed)0.5 (eclipsed)B3LYP/6-311++G(d,p)[8]

Experimental and Computational Protocols

The theoretical investigation of N-aryl sulfonamide molecular structures predominantly relies on a set of well-established computational chemistry protocols.

Key Experimental (Computational) Protocols
  • Geometry Optimization: The initial step in most theoretical studies is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization, where the positions of the atoms are systematically adjusted to find a minimum on the potential energy surface. A widely used method for this is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[6][7] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen and nitrogen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

  • Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation.[3]

  • Conformational Analysis: To explore the different possible spatial arrangements of the N-aryl sulfonamide, a conformational search is often conducted. This involves systematically rotating rotatable bonds (e.g., S-C and S-N) and calculating the energy of each resulting conformer. This process helps to identify the most stable conformers and the energy barriers between them.[8][9]

  • Molecular Docking: In the context of drug design, molecular docking simulations are employed to predict the binding mode and affinity of an N-aryl sulfonamide within the active site of a target protein. This involves placing the ligand (sulfonamide) into the binding site of the receptor (protein) and evaluating the interaction energy using a scoring function.[10][11]

  • Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the N-aryl sulfonamide and its complex with a biological target, molecular dynamics simulations are performed. These simulations model the movement of atoms over time, providing insights into the stability of the complex and the nature of the intermolecular interactions.[10]

Visualizing Molecular Concepts

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the theoretical study of N-aryl sulfonamides.

experimental_workflow cluster_computational Computational Protocol cluster_validation Experimental Validation cluster_output Key Outputs start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc conf_analysis Conformational Analysis geom_opt->conf_analysis struct_data Structural Data (Bond Lengths, Angles) freq_calc->struct_data docking Molecular Docking conf_analysis->docking md_sim Molecular Dynamics docking->md_sim sar Structure-Activity Relationships (SAR) md_sim->sar xray X-ray Crystallography xray->struct_data nmr NMR Spectroscopy nmr->struct_data

Computational and experimental workflow for N-aryl sulfonamide structural analysis.

structure_activity_relationship cluster_molecular_properties Molecular Properties cluster_interactions Intermolecular Interactions cluster_activity Biological Activity conformation Conformation (S-C, S-N Torsions) h_bond Hydrogen Bonding conformation->h_bond vdw Van der Waals Forces conformation->vdw electronics Electronic Properties (ESP, HOMO/LUMO) electronics->h_bond pi_stacking π-π Stacking electronics->pi_stacking sterics Steric Hindrance sterics->vdw binding_affinity Binding Affinity h_bond->binding_affinity vdw->binding_affinity pi_stacking->binding_affinity efficacy Biological Efficacy binding_affinity->efficacy

Relationship between molecular properties and biological activity of N-aryl sulfonamides.

conformational_isomers cluster_staggered Staggered cluster_eclipsed Eclipsed title Conformational Isomers around S-N Bond staggered Staggered Conformation (Lower Energy) transition_state Transition State staggered->transition_state staggered_desc Amine hydrogens are positioned between the sulfonyl oxygens. eclipsed Eclipsed Conformation (Higher Energy) eclipsed->transition_state eclipsed_desc Amine hydrogens are aligned with the sulfonyl oxygens.

Energy landscape of S-N bond rotation in N-aryl sulfonamides.

Conclusion

Theoretical studies have proven to be an indispensable tool for unraveling the intricacies of N-aryl sulfonamide molecular structure. The quantitative data and conceptual frameworks derived from these computational investigations provide a solid foundation for understanding the structure-activity relationships that govern the therapeutic potential of this important class of compounds. For researchers and professionals in drug development, a thorough appreciation of these theoretical underpinnings is crucial for the rational design of novel N-aryl sulfonamide-based drugs with enhanced efficacy and selectivity. The continued evolution of computational methods promises to further refine our understanding and accelerate the discovery of next-generation therapeutics.

References

Methodological & Application

N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

Topic: N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a sulfonamide derivative of interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents. This document provides a detailed protocol for the synthesis of this compound via the reaction of 3,4-dimethoxyaniline with benzenesulfonyl chloride. The methodology is based on established procedures for the synthesis of analogous sulfonamide compounds.

Reaction Scheme

G cluster_0 Reaction Scheme 3,4-Dimethoxyaniline This compound 3,4-Dimethoxyaniline->this compound + Benzenesulfonyl Chloride Benzenesulfonyl Chloride

Caption: Synthesis of this compound.

Materials and Methods

Materials:

  • 3,4-Dimethoxyaniline

  • Benzenesulfonyl chloride

  • Triethylamine (TEA) or Sodium Carbonate

  • Dichloromethane (DCM) or Water

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Experimental Protocol

This protocol is adapted from established methods for sulfonamide synthesis.[1][2]

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or water (10 mL).

    • If using an organic solvent like DCM, add triethylamine (1.2 mmol) to the solution to act as a base. If using water, prepare a 3% sodium carbonate solution to maintain the pH at 8.

    • Stir the mixture at room temperature.

  • Addition of Benzenesulfonyl Chloride:

    • Slowly add benzenesulfonyl chloride (1.0-1.2 mmol) dropwise to the stirred solution of the aniline derivative.

    • The reaction is typically exothermic, so maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up:

    • Once the reaction is complete, if using an organic solvent, wash the reaction mixture with water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

    • If the reaction was performed in water, the product may precipitate out of the solution. Collect the precipitate by filtration and wash with water.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for purification.

Data Presentation

The following table summarizes the expected physicochemical and spectral data for the synthesized this compound.

ParameterData
Molecular Formula C₁₄H₁₅NO₄S
Molecular Weight 293.34 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally (TBD)
Yield TBD
¹H NMR (CDCl₃, δ ppm)TBD
¹³C NMR (CDCl₃, δ ppm)TBD
IR (KBr, cm⁻¹)TBD
Mass Spectrum (m/z)TBD

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 3,4-dimethoxyaniline and base in solvent B Add benzenesulfonyl chloride A->B C Stir at room temperature B->C D Quench reaction and perform aqueous extraction C->D E Dry organic phase with MgSO4 D->E F Evaporate solvent E->F G Purify by column chromatography or recrystallization F->G H Characterize product (NMR, IR, MS, MP) G->H

Caption: Workflow diagram of the synthesis and purification process.

References

Application Notes and Protocols for the Quantification of N-(3,4-dimethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dimethoxyphenyl)benzenesulfonamide is a molecule of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

The following protocols are representative methods based on established analytical techniques for structurally similar sulfonamide compounds. Method validation and optimization will be necessary for specific matrices and regulatory requirements.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data achievable with the described analytical methods for sulfonamide compounds. These values should serve as a guideline for method development and validation for this compound.

Table 1: HPLC-UV Method - Typical Performance Characteristics

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method - Typical Performance Characteristics

ParameterTypical Value
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 3: UV-Vis Spectrophotometry Method - Typical Performance Characteristics

ParameterTypical Value
Linearity Range1 - 25 µg/mL
Correlation Coefficient (r²)≥ 0.995
Molar Absorptivity (ε)Dependent on solvent
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25, v/v) with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[2]

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm (based on typical absorbance for sulfonamides, should be optimized).[1]

Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in acetonitrile.

    • Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile) to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject_Std Inject Standards Standard->Inject_Std Sample Prepare Sample Solutions Inject_Sample Inject Samples Sample->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Std Equilibrate->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Analyte Inject_Sample->Quantify Cal_Curve->Quantify

Figure 1: HPLC-UV Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying trace levels of this compound in complex matrices such as biological fluids.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (IS), structurally similar stable isotope-labeled compound if available

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: Precursor ion and product ions for this compound and the IS need to be determined by direct infusion.

Protocol:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and IS in a suitable solvent.

    • Prepare calibration standards by spiking known amounts of the analyte into a blank matrix.

    • For biological samples, perform protein precipitation followed by solid-phase extraction (SPE) for sample clean-up and concentration. A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Analysis:

    • Optimize MS parameters (e.g., cone voltage, collision energy) for the analyte and IS.

    • Set up the LC-MS/MS system with the optimized chromatographic and MS conditions.

    • Inject the prepared standards and samples.

    • Quantify the analyte using the peak area ratio of the analyte to the IS against the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Protein_Ppt Protein Precipitation SPE Solid-Phase Extraction (SPE) Protein_Ppt->SPE Reconstitute Evaporate & Reconstitute SPE->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Analyte/IS Ratio) Peak_Integration->Quantification

Figure 2: LC-MS/MS Experimental Workflow
UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of this compound in pure form or highly concentrated solutions, provided there are no interfering substances that absorb at the same wavelength.

Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Methanol or Ethanol (spectroscopic grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

Protocol:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in the chosen solvent.

    • Prepare a series of calibration standards with concentrations that give absorbance values within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the solvent to obtain a concentration within the calibration range.

  • Analysis:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of the standard solutions and construct a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the sample solution.

    • Calculate the concentration of this compound in the sample using the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Find_LambdaMax Determine λmax Prep_Standards Prepare Standard Solutions Find_LambdaMax->Prep_Standards Prep_Sample Prepare Sample Solution Find_LambdaMax->Prep_Sample Measure_Abs_Std Measure Absorbance of Standards Prep_Standards->Measure_Abs_Std Measure_Abs_Sample Measure Absorbance of Sample Prep_Sample->Measure_Abs_Sample Cal_Curve Construct Calibration Curve Measure_Abs_Std->Cal_Curve Calculate_Conc Calculate Sample Concentration Measure_Abs_Sample->Calculate_Conc Cal_Curve->Calculate_Conc

Figure 3: UV-Vis Spectrophotometry Workflow

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols provided herein offer a starting point for method development and validation. It is imperative that any method be thoroughly validated according to the relevant regulatory guidelines (e.g., ICH) to ensure the generation of accurate and reliable data.

References

Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of substituted benzenesulfonamides, a critical pharmacophore in numerous therapeutic agents. Key synthetic strategies are presented, including classical methods and modern catalytic approaches, to provide researchers with a comprehensive guide for accessing a wide array of benzenesulfonamide derivatives. The protocols are supported by quantitative data and visual workflows to facilitate experimental design and execution.

Introduction

Benzenesulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. Their therapeutic efficacy often stems from the ability of the sulfonamide moiety to mimic a carboxylate group and act as a zinc-binding group in various metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases. The modular nature of their synthesis allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

This guide outlines three principal synthetic routes to access substituted benzenesulfonamides:

  • Route A: Classical Synthesis via the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.

  • Route B: Modern Cross-Coupling utilizing the Buchwald-Hartwig amination for the palladium-catalyzed formation of the sulfonamide C-N bond.

  • Route C: Bio-orthogonal Chemistry employing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" for the synthesis of complex sulfonamide-triazole conjugates.

Synthesis of Key Precursors

The successful synthesis of substituted benzenesulfonamides relies on the availability of two key precursors: substituted benzenesulfonyl chlorides and substituted anilines/amines.

Preparation of Substituted Benzenesulfonyl Chlorides

Substituted benzenesulfonyl chlorides can be prepared through two primary methods:

  • Chlorosulfonation of Substituted Benzenes: This is a direct approach where a substituted benzene is reacted with chlorosulfonic acid.

  • From Substituted Anilines: A versatile method that involves the diazotization of a substituted aniline followed by a reaction with sulfur dioxide in the presence of a copper catalyst (Sandmeyer-type reaction).

Protocol 1: Synthesis of 2,4-disubstituted benzenesulfonyl chloride via Chlorosulfonation

This protocol describes the synthesis of 2,4-disubstituted benzenesulfonyl chloride from a meta-disubstituted benzene.

  • In a 50 L reactor, add the m-disubstituted benzene (e.g., 3.35 kg of m-diethylbenzene).

  • Add a dehydrating agent (e.g., 0.05 kg of anhydrous sodium sulfate) with stirring.

  • Cool the mixture to 10°C in an ice-water bath.

  • Slowly add chlorosulfonic acid (3.25 kg) dropwise from a dropping funnel, maintaining the temperature at 10°C.

  • After the addition is complete, allow the reaction to proceed at 10°C for 30 minutes.

  • Slowly add a second portion of chlorosulfonic acid (6 kg) dropwise, keeping the temperature at 10°C.

  • Add thionyl chloride (0.75 kg) and maintain the reaction at 10°C for 5 hours to obtain the sulfonylated product.

  • In a separate 100 L glass storage tank, prepare a mixture of 25 kg of ice and water.

  • With vigorous stirring, slowly add the sulfonylated material to the ice-water mixture, ensuring the temperature remains below 15°C.

  • After the addition, continue stirring for 1 hour.

  • Transfer the mixture to a separatory funnel and allow the layers to separate for 1 hour.

  • The lower organic layer containing the desired 2,4-disubstituted benzenesulfonyl chloride is collected.

Synthesis of Substituted Anilines

A wide variety of substituted anilines are commercially available. For bespoke substitution patterns, numerous synthetic methods have been developed, including multi-component reactions and modern cross-coupling techniques.

Synthetic Routes to Substituted Benzenesulfonamides

Route A: Classical Synthesis

The most traditional and widely used method for the synthesis of benzenesulfonamides is the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

Protocol 2: General Procedure for the Synthesis of N-Aryl Benzenesulfonamides

  • Dissolve the substituted aniline (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) in an ice bath.

  • Add a base, typically an organic base like triethylamine (TEA) (1.2 eq.), dropwise to the solution.[1]

  • Stir the mixture in the ice bath.

  • Add the substituted benzenesulfonyl chloride (1.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Examples of Classical Benzenesulfonamide Synthesis with Varying Yields

EntryAmineSulfonyl ChlorideBaseSolventYield (%)Reference
1AnilineBenzenesulfonyl chloridePyridine- (Neat)90[1]
2Anilinep-Toluenesulfonyl chlorideTEATHF86[1]
3AnilineBenzenesulfonyl chlorideTEADCM85[1]
4p-Toluidinep-Toluenesulfonyl chloridePyridine-Quantitative[1]
Route B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly useful for the synthesis of sterically hindered sulfonamides or when using less reactive aryl halides or sulfonates as starting materials.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Benzenesulfonamides

  • To a 2-necked flask under a nitrogen atmosphere, add the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 eq.).

  • Add the solvent (e.g., degassed toluene, 5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add the aryl halide (e.g., 4-chlorotoluene, 1.0 eq.) and the amine (e.g., morpholine, 1.5 eq.) in one portion.

  • Heat the resulting mixture at reflux for 6 hours, monitoring the reaction by GC or TLC.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Yields for Buchwald-Hartwig Amination in Sulfonamide Synthesis

EntryAryl HalideAmineCatalyst/LigandBaseSolventYield (%)Reference
14-ChlorotolueneMorpholinePd(dba)2/XPhosNaOtBuToluene94
Route C: Click Chemistry (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction that can be used to synthesize complex benzenesulfonamide derivatives containing a 1,2,3-triazole linker. This method is ideal for creating libraries of compounds for drug discovery.

Protocol 4: General Procedure for CuAAC Synthesis of Benzenesulfonamide-Triazole Conjugates

  • In a suitable vial, dissolve the azide-functionalized benzenesulfonamide (1.0 eq.) and the terminal alkyne (1.0 eq.) in a solvent system, typically a mixture of t-butanol and water.

  • To this solution, add a copper(II) sulfate solution (e.g., 0.1 eq. of a 1 M aqueous solution).

  • Add a solution of a reducing agent, such as sodium ascorbate (e.g., 0.2 eq. of a 1 M aqueous solution), to generate the active Cu(I) catalyst in situ.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of substituted benzenesulfonamides, starting from the preparation of the key precursors.

G cluster_precursors Precursor Synthesis sub_benzene Substituted Benzene route_a_sulfonyl_chloride Substituted Benzenesulfonyl Chloride sub_benzene->route_a_sulfonyl_chloride Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid sub_aniline Substituted Aniline diazotization Diazotization (NaNO2, HCl) sub_aniline->diazotization so2_cucl SO2 / CuCl diazotization->so2_cucl so2_cucl->route_a_sulfonyl_chloride classical_coupling Classical Coupling (Base, Solvent) route_a_sulfonyl_chloride->classical_coupling buchwald_hartwig Buchwald-Hartwig (Pd Catalyst, Ligand, Base) route_a_sulfonyl_chloride->buchwald_hartwig azide_sulfonamide Azide-functionalized Sulfonamide route_a_sulfonyl_chloride->azide_sulfonamide Further Functionalization amine Primary or Secondary Amine amine->classical_coupling amine->buchwald_hartwig final_product Substituted Benzenesulfonamide classical_coupling->final_product Route A buchwald_hartwig->final_product Route B click_chemistry Click Chemistry (Cu(I) Catalyst) click_chemistry->final_product Route C azide_sulfonamide->click_chemistry alkyne_partner Alkyne Partner alkyne_partner->click_chemistry

General synthetic workflow for substituted benzenesulfonamides.
Buchwald-Hartwig Amination Catalytic Cycle

This diagram outlines the catalytic cycle for the Buchwald-Hartwig amination, a key modern method for C-N bond formation.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex [Ar-Pd(II)-X]L2 oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination base Base pdII_complex->base + Amine - HX pdII_amine_complex [Ar-Pd(II)-NHR'R'']L2 amine_coordination->pdII_amine_complex reductive_elimination Reductive Elimination pdII_amine_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' Product reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R''

Catalytic cycle of the Buchwald-Hartwig amination.
Signaling Pathway Inhibition by Benzenesulfonamides

Many benzenesulfonamide-based drugs function as inhibitors of carbonic anhydrases (CAs). CA IX, in particular, is overexpressed in many cancers and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation. Inhibition of CA IX can interfere with pH regulation and subsequently impact downstream signaling pathways, such as the β-catenin pathway.[2]

Signaling_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp pHe_regulation Extracellular pH Regulation (Acidification) CAIX_exp->pHe_regulation Wnt_signaling Wnt Signaling pHe_regulation->Wnt_signaling Promotes beta_catenin β-catenin Stabilization Wnt_signaling->beta_catenin transcription TCF/LEF Transcription Factors beta_catenin->transcription gene_expression Target Gene Expression (e.g., c-Myc, Cyclin D1) transcription->gene_expression cell_proliferation Cell Proliferation & Invasion gene_expression->cell_proliferation Sulfonamide Benzenesulfonamide Inhibitor (e.g., Acetazolamide) Sulfonamide->CAIX_exp Inhibits

Inhibition of the CA IX-mediated signaling pathway.

Conclusion

The synthetic routes and protocols outlined in this document provide a robust toolkit for the synthesis of substituted benzenesulfonamides. The choice of synthetic strategy will depend on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. The classical approach remains a reliable and cost-effective method for many derivatives, while modern catalytic methods like the Buchwald-Hartwig amination and click chemistry offer expanded scope and efficiency for the synthesis of more complex and diverse compound libraries. These methodologies are crucial for the continued development of novel benzenesulfonamide-based therapeutics.

References

Application Notes and Protocols for N-(3,4-dimethoxyphenyl)benzenesulfonamide and Structurally Related Compounds as Research Tools

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is a lack of specific published research data for N-(3,4-dimethoxyphenyl)benzenesulfonamide. The following application notes and protocols are based on studies of structurally related benzenesulfonamide analogs and are provided as a representative guide for research and development. The data and methodologies presented are primarily derived from research on benzenesulfonamide derivatives as inhibitors of Tropomyosin receptor kinase A (TrkA), a promising target in cancer therapy.

Introduction

Benzenesulfonamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural scaffold of these compounds makes them amenable to chemical modifications, allowing for the fine-tuning of their activity against various molecular targets.

Recent studies have highlighted the potential of benzenesulfonamide analogs as inhibitors of protein kinases, which are key players in cellular signaling pathways and are often dysregulated in diseases like cancer.[4] One such target is the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), plays a crucial role in the proliferation and survival of certain types of cancer cells, particularly in glioblastoma (GBM).[4]

This document provides an overview of the potential application of this compound and its analogs as research tools, with a focus on their use as potential TrkA inhibitors in cancer research.

Quantitative Data

The following table summarizes the in vitro activity of a representative benzenesulfonamide analog, AL106 (4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) , against a human glioblastoma cell line. This compound, while structurally distinct from this compound, provides a relevant example of the potential anti-cancer activity of this class of molecules.

CompoundCell LineAssay TypeParameterValueReference
AL106U87 (Glioblastoma)CytotoxicityIC₅₀58.6 µM[4]
Cisplatin (Control)U87 (Glioblastoma)CytotoxicityIC₅₀53 µM[4]

Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol is adapted from studies evaluating the cytotoxic effects of benzenesulfonamide analogs on cancer cell lines.[4]

Objective: To determine the effect of a test compound on the viability of a cancer cell line.

Materials:

  • U87 glioblastoma cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., AL106) dissolved in DMSO

  • Cisplatin (positive control)

  • Trypan Blue solution (0.4%)

  • Phosphate Buffered Saline (PBS)

  • Hemocytometer

  • Cell culture flasks and plates

Procedure:

  • Cell Culture: Culture U87 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the U87 cells in 24-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and cisplatin in culture medium. The final DMSO concentration should be kept below 0.1%.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound or cisplatin.

    • Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the cells for 48 hours.

  • Cell Harvesting and Staining:

    • After incubation, detach the cells using trypsin-EDTA.

    • Centrifuge the cell suspension and resuspend the cell pellet in PBS.

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting:

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway

TrkA_Signaling_Pathway

Experimental Workflow

Cell_Viability_Workflow

References

Application Notes and Protocols for Antibacterial Screening of N-(3,4-dimethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3,4-dimethoxyphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are synthetic antimicrobial agents.[1] Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1][2] Since folic acid is essential for the synthesis of nucleic acids and amino acids, its inhibition leads to a bacteriostatic effect, preventing the growth and multiplication of bacteria.[1][3] Humans are not affected by this mechanism as they obtain folic acid from their diet.[2]

These application notes provide detailed protocols for the antibacterial screening of this compound to determine its efficacy against various bacterial strains. The primary assays described are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the Kirby-Bauer disk diffusion assay for qualitative susceptibility testing, and the Minimum Bactericidal Concentration (MBC) assay to determine the bactericidal effect.

Data Presentation

Quantitative data from antibacterial screening assays should be meticulously recorded to allow for clear interpretation and comparison. Below is a template table for summarizing the results obtained for this compound against a panel of bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus (e.g., ATCC 25923)Gram-positive
Bacillus subtilis (e.g., ATCC 6633)Gram-positive
Escherichia coli (e.g., ATCC 25922)Gram-negative
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negative
Enterococcus faecalis (e.g., ATCC 29212)Gram-positive
Klebsiella pneumoniae (e.g., ATCC 700603)Gram-negative

Note: This table should be populated with experimental data. No specific MIC/MBC values for this compound were found in the public domain at the time of writing.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to achieve a range of desired concentrations. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the stock solution (at twice the highest desired final concentration) is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well (columns 1-11), resulting in a final volume of 200 µL and the desired final compound and bacterial concentrations.

    • Well 11 should contain the bacterial suspension without the compound (positive control for growth).

    • Well 12 should contain only sterile MHB (negative control for sterility).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[5]

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.[6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial cultures adjusted to 0.5 McFarland standard

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Sterile forceps

  • Incubator (35 ± 2°C)

Protocol:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[7]

  • Application of Disks:

    • Using sterile forceps, place a paper disk impregnated with a known amount of this compound onto the surface of the inoculated agar.

    • Gently press the disk to ensure complete contact with the agar.

    • A blank disk (with solvent only) should be used as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[6]

    • The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8]

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile MHA plates

  • Micropipette and sterile tips

  • Incubator (35 ± 2°C)

Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a 10-100 µL aliquot from the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • Observe the plates for bacterial growth.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).[9]

Visualizations

Sulfonamide Mechanism of Action

Sulfonamide_Mechanism cluster_bacteria Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide This compound (Sulfonamide) Sulfonamide->DHPS Competitively Inhibits Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Incorporates PABA Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Purines Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines DNA DNA Synthesis & Bacterial Growth Purines->DNA

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Experimental Workflow for Antibacterial Screening

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assays Primary Screening cluster_secondary_assay Secondary Screening cluster_results Data Analysis prep_compound Prepare Stock Solution of This compound mic_assay Broth Microdilution Assay (Determine MIC) prep_compound->mic_assay disk_assay Disk Diffusion Assay (Measure Zone of Inhibition) prep_compound->disk_assay prep_bacteria Culture & Standardize Bacterial Inoculum (0.5 McFarland) prep_bacteria->mic_assay prep_bacteria->disk_assay mbc_assay MBC Assay (Determine Bactericidal Concentration) mic_assay->mbc_assay Use MIC results to inform analyze Analyze & Tabulate Results (MIC, MBC, Zone of Inhibition) mic_assay->analyze disk_assay->analyze mbc_assay->analyze

Caption: Workflow for antibacterial screening assays.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of N-(3,4-dimethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dimethoxyphenyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are a well-established pharmacophore known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The structural features of this compound, particularly the dimethoxyphenyl and benzenesulfonamide moieties, suggest its potential as a modulator of various cellular pathways implicated in cancer progression. This document provides detailed application notes and protocols for the in vitro evaluation of the cytotoxic effects of this compound.

Predicted Biological Activity and Mechanism of Action

While specific data for this compound is limited, the broader class of benzenesulfonamide derivatives has been reported to exert anticancer effects through various mechanisms. These include the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival. Potential mechanisms of action for this compound may involve:

  • Carbonic Anhydrase Inhibition: Sulfonamides are known inhibitors of carbonic anhydrases, enzymes involved in pH regulation, which is often dysregulated in tumor microenvironments.

  • VEGFR-2 Inhibition: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling can disrupt angiogenesis, a critical process for tumor growth and metastasis.

  • Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, and its inhibition can lead to decreased cell proliferation and survival.

Data Presentation: In Vitro Cytotoxicity of Structurally Related Benzenesulfonamide Derivatives

Quantitative data on the cytotoxic activity of benzenesulfonamide derivatives against various cancer cell lines are summarized below. This data, derived from publicly available research, can serve as a reference for designing experiments and interpreting results for this compound.

Compound/DerivativeCell LineAssayIC50/EC50Reference
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneMDA-MB-231 (Breast)MTT20 µg/mL[1]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneMDA-MB-468 (Breast)MTT25 µg/mL[1]
Benzenesulfonamide-bearing imidazole derivativeMDA-MB-231 (Breast)MTT20.5 ± 3.6 µM[2]
Benzenesulfonamide-bearing imidazole derivativeIGR39 (Melanoma)MTT27.8 ± 2.8 µM[2]
Indole-based benzenesulfonamide (A6)MCF-7 (Breast)MTT~50 µM[3]
Indole-based benzenesulfonamide (A15)MCF-7 (Breast)MTT~50 µM[3]
Indole-based benzenesulfonamide (A6)SK-BR-3 (Breast)MTT~50 µM[3]
Indole-based benzenesulfonamide (A15)SK-BR-3 (Breast)MTT~50 µM[3]
Sulfonamide derivative with chlorine groupMCF-7 (Breast)MTT48.39 µM[4]
Sulfonamide derivative with chlorine groupMDA-MB-453 (Breast)MTT36.86 µM[4]
Sulfonamide derivative with chlorine groupMDA-MB-468 (Breast)MTT38.52 µM[4]

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions used.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Start seed_cells Seed Cancer Cells (e.g., MCF-7, HeLa, A549) start->seed_cells treat_compound Treat with this compound (Varying Concentrations & Durations) seed_cells->treat_compound mtt MTT Assay (Metabolic Activity) treat_compound->mtt Assess Viability ldh LDH Assay (Membrane Integrity) treat_compound->ldh Assess Cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treat_compound->apoptosis Assess Apoptosis ic50 Determine IC50 Values mtt->ic50 cytotoxicity_percent Calculate % Cytotoxicity ldh->cytotoxicity_percent apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant end Evaluate Anticancer Potential ic50->end cytotoxicity_percent->end apoptosis_quant->end

Caption: Experimental workflow for in vitro cytotoxicity testing.

Potential Signaling Pathways

VEGFR2_pathway compound This compound vegfr2 VEGFR-2 compound->vegfr2 Inhibits pi3k PI3K vegfr2->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation angiogenesis Angiogenesis mtor->angiogenesis Wnt_pathway compound This compound wnt_signal Wnt Signaling Complex compound->wnt_signal Inhibits beta_catenin β-catenin wnt_signal->beta_catenin Stabilizes tcf_lef TCF/LEF beta_catenin->tcf_lef Activates target_genes Target Gene Expression (c-myc, cyclin D1) tcf_lef->target_genes proliferation Cell Proliferation target_genes->proliferation

References

Application Note and Protocol: Assessing Enzyme Inhibition by N-(3,4-dimethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for assessing the enzyme inhibitory activity of N-(3,4-dimethoxyphenyl)benzenesulfonamide. Benzenesulfonamide derivatives are a well-established class of compounds known to inhibit various enzymes, with carbonic anhydrases (CAs) being a prominent target.[1][2][3][4][5][6][7][8] This protocol details the necessary materials, experimental procedures, and data analysis techniques to characterize the inhibitory potential of this compound against human carbonic anhydrase II (hCA II) as a primary example. The methodologies described herein are adaptable for screening against other CA isoforms or different enzymes.

Introduction

This compound is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are of significant interest in drug discovery due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7] A key mechanism of action for many sulfonamides is the inhibition of specific enzymes. In particular, benzenesulfonamides are widely recognized as potent inhibitors of carbonic anhydrases (CAs).[1][2][3][4][5][6]

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][9] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[3][5][9] Dysregulation of CA activity is implicated in various pathologies such as glaucoma, edema, and cancer, making them important therapeutic targets.[3][6] This protocol outlines a systematic approach to evaluate the inhibitory effects of this compound on CA activity.

Data Presentation

Table 1: Materials and Reagents
Reagent/Material Supplier Catalogue No. Storage
This compoundVariesVariesRoom Temp.
Human Carbonic Anhydrase II (hCA II)Sigma-AldrichC3934-20°C
4-Nitrophenyl acetate (NPA)Sigma-AldrichN81304°C
Tris-HCl Buffer (1 M, pH 7.4)Thermo Fisher155670274°C
Acetonitrile (ACN)Sigma-Aldrich271004Room Temp.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temp.
96-well microplatesCorning3596Room Temp.
Microplate readerVariesVariesN/A

Experimental Protocols

General Enzyme Inhibition Assay Workflow

The following diagram illustrates the general workflow for assessing enzyme inhibition.

G General Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Buffer and Reagent Solutions B Prepare Serial Dilutions of Inhibitor A->B D Add Buffer, Inhibitor, and Enzyme to Plate B->D C Prepare Enzyme Solution C->D E Pre-incubate D->E F Initiate Reaction with Substrate E->F G Measure Absorbance Kinetically F->G H Calculate Reaction Velocities G->H I Determine IC50 and Inhibition Kinetics H->I

Caption: General workflow for an enzyme inhibition assay.

Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of hCA II in the assay buffer.

  • Substrate Solution: Prepare a 10 mM stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.

Determination of IC50

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of enzyme activity.

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme Preparation: Dilute the hCA II stock solution to a final concentration of 2 µg/mL in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 160 µL of assay buffer

    • 20 µL of the diluted inhibitor solution (or DMSO for the control)

    • 10 µL of the diluted hCA II solution

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[10]

  • Reaction Initiation: Add 10 µL of the 10 mM NPA substrate solution to each well to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The product of NPA hydrolysis, 4-nitrophenol, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Inhibition Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed at various substrate and inhibitor concentrations.

  • Assay Setup: Prepare multiple sets of reactions in a 96-well plate. Each set will have a fixed concentration of the inhibitor and a varying concentration of the substrate (NPA). Typically, at least three inhibitor concentrations are used (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50) alongside a control with no inhibitor. The substrate concentration should range from 0.1 to 10 times the Michaelis-Menten constant (Km) if known, or a broad range (e.g., 0.1 mM to 5 mM) can be used.

  • Data Acquisition: Follow the same procedure as for the IC50 determination to measure the initial reaction velocities.

  • Data Analysis:

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]) for each inhibitor concentration.

    • Analyze the changes in the apparent Km and Vmax values in the presence of the inhibitor to determine the mechanism of inhibition.

Signaling Pathway

While this compound directly inhibits the carbonic anhydrase enzyme, the downstream effects are part of a broader physiological signaling pathway. The following diagram illustrates the role of carbonic anhydrase in pH regulation.

Caption: Inhibition of carbonic anhydrase disrupts pH regulation.

Conclusion

This application note provides a detailed protocol for the characterization of this compound as a potential enzyme inhibitor, with a focus on carbonic anhydrase. The described assays for IC50 determination and mechanism of action studies are fundamental for understanding the compound's inhibitory profile. The provided workflows and diagrams serve as a guide for researchers in the fields of biochemistry, pharmacology, and drug development to systematically evaluate the therapeutic potential of this and similar sulfonamide-based compounds. Proper execution of these protocols will yield valuable data for structure-activity relationship studies and further optimization of lead compounds.

References

Application Notes and Protocols for Testing the Neuroprotective Effects of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute experiments aimed at evaluating the neuroprotective properties of sulfonamide compounds. The protocols outlined below cover essential in vitro assays to assess neuronal viability, apoptosis, oxidative stress, and neuroinflammation.

Introduction

Sulfonamide-containing compounds have emerged as a promising class of therapeutic agents with potential neuroprotective effects. Their diverse chemical structures allow for the targeting of various pathways implicated in neurodegenerative diseases.[1][2][3] This document details a systematic approach to screen and characterize the neuroprotective activity of novel sulfonamide derivatives using established cell-based models of neuronal injury.

General Experimental Workflow

A typical experimental workflow for assessing the neuroprotective effects of a sulfonamide compound involves inducing neurotoxicity in a neuronal cell culture model and evaluating the compound's ability to mitigate the damage.

G cluster_0 In Vitro Model Preparation cluster_1 Experimental Treatment cluster_2 Endpoint Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22, Primary Neurons) differentiation Neuronal Differentiation (if applicable) cell_culture->differentiation pretreatment Pre-treatment with Sulfonamide Compound differentiation->pretreatment neurotoxin Induction of Neurotoxicity (e.g., 6-OHDA, Glutamate, LPS) pretreatment->neurotoxin viability Neuronal Viability Assays neurotoxin->viability apoptosis Apoptosis Assays neurotoxin->apoptosis oxidative_stress Oxidative Stress Assays neurotoxin->oxidative_stress inflammation Neuroinflammation Assays neurotoxin->inflammation

Figure 1: General experimental workflow for assessing neuroprotective effects.

In Vitro Models of Neurodegeneration

The choice of an appropriate in vitro model is critical for studying specific aspects of neurodegeneration.

  • Oxidative Stress-Induced Injury: Treatment of neuronal cells, such as the hippocampal cell line HT22, with glutamate induces oxidative stress and subsequent cell death.[4][5]

  • Parkinson's Disease Model: The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used in the human neuroblastoma cell line SH-SY5Y to mimic the dopaminergic neuron loss seen in Parkinson's disease.[1][6][7]

  • Neuroinflammation Model: Co-cultures of neurons and microglia (e.g., BV2 cell line) can be treated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent neurotoxicity.[8]

Experimental Protocols

The following are detailed protocols for key assays to determine the neuroprotective efficacy of sulfonamides.

Neuronal Viability Assays

Neuronal viability assays are fundamental to assessing the protective effects of a compound against a neurotoxic insult.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][10]

Protocol:

  • Seed neuronal cells (e.g., SH-SY5Y at 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[10]

  • Pre-treat cells with various concentrations of the sulfonamide compound for a specified time (e.g., 3 hours).[1]

  • Induce neurotoxicity by adding the appropriate neurotoxin (e.g., 100 µM 6-OHDA) and incubate for 24 hours.[1]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Protocol:

  • Follow steps 1-3 from the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (typically around 490 nm).

AssayPrincipleEndpoint MeasurementTypical Control Groups
MTT Measures mitochondrial reductase activity in viable cells.Absorbance (570 nm)Untreated, Vehicle + Neurotoxin
LDH Release Measures LDH released from cells with damaged membranes.Absorbance (490 nm)Untreated, Vehicle + Neurotoxin, Maximum LDH Release
Resazurin Reduction of resazurin to the fluorescent resorufin by viable cells.Fluorescence (Ex/Em ~560/590 nm)Untreated, Vehicle + Neurotoxin
Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of neuronal loss in neurodegenerative diseases.

The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11][12][13]

Protocol:

  • Culture and treat cells on glass coverslips in a 24-well plate.

  • After treatment, fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.

  • Use an in situ cell death detection kit (e.g., from Roche) and follow the manufacturer's protocol for the TUNEL reaction mixture incubation.[11][12]

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][14]

Protocol:

  • Culture and treat cells in a 6-well plate.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

AssayPrincipleDetection MethodCell Status Identified
TUNEL Labels terminal ends of fragmented DNA.Fluorescence MicroscopyApoptotic cells
Annexin V/PI Annexin V binds to phosphatidylserine on apoptotic cell surfaces; PI stains the nucleus of necrotic cells.Flow CytometryViable, Early Apoptotic, Late Apoptotic/Necrotic
Oxidative Stress Assays

Many neurodegenerative conditions involve an imbalance in reactive oxygen species (ROS) production and antioxidant defenses.[15]

The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) is commonly used to measure intracellular ROS levels.

Protocol:

  • Culture and treat cells in a black, clear-bottom 96-well plate.

  • After treatment, wash the cells with warm PBS.

  • Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.

GSH is a major intracellular antioxidant.[15] Its levels can be measured using a commercially available kit.

Protocol:

  • Culture and treat cells in a 6-well plate.

  • Lyse the cells and deproteinize the lysate.

  • Use a glutathione detection kit and follow the manufacturer's protocol to measure the levels of total and/or reduced glutathione.

  • The assay is typically colorimetric or fluorometric.

AssayParameter MeasuredPrincipleDetection Method
DCFDA Intracellular Reactive Oxygen Species (ROS)DCFDA is oxidized by ROS to the highly fluorescent DCF.Fluorescence (Ex/Em ~485/535 nm)
GSH Assay Reduced and/or total glutathione levelsEnzymatic recycling method or reaction with a fluorescent probe.Colorimetric or Fluorescence
Lipid Peroxidation (TBARS) Malondialdehyde (MDA) and other thiobarbituric acid reactive substances.Reaction of MDA with thiobarbituric acid to form a colored product.Colorimetric (Absorbance ~532 nm)
Neuroinflammation Assays

Neuroinflammation, mediated by glial cells, is a key component of many neurodegenerative diseases.[8][16]

The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

Protocol:

  • Use a neuron-microglia co-culture model.

  • Treat the cells with the sulfonamide compound followed by an inflammatory stimulus (e.g., LPS).

  • Collect the cell culture supernatant.

  • Use commercial ELISA kits for the specific cytokines of interest and follow the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

Signaling Pathway Analysis

To elucidate the mechanism of action of neuroprotective sulfonamides, it is crucial to investigate their effects on key signaling pathways.

G cluster_0 Upstream Triggers cluster_1 Signaling Cascades cluster_2 Cellular Outcomes neurotoxin Neurotoxin (e.g., 6-OHDA, Glutamate) ros Increased ROS neurotoxin->ros mapk MAPK Pathways (p38, JNK, ERK) ros->mapk nfkb NF-κB Pathway ros->nfkb apoptosis Apoptosis mapk->apoptosis inflammation Neuroinflammation mapk->inflammation sirt1 SIRT1 Activity survival Neuronal Survival sirt1->survival nfkb->inflammation sulfonamide Sulfonamide Compound sulfonamide->ros Inhibits sulfonamide->mapk Modulates sulfonamide->sirt1 Activates

Figure 2: Potential signaling pathways modulated by neuroprotective sulfonamides.

Western blotting can be used to assess the phosphorylation status and total protein levels of key signaling molecules such as Erk1/2, p38, and JNK.[4][5] Additionally, some sulfonamides may exert their effects by activating sirtuin 1 (SIRT1), a key regulator of cellular stress responses and survival.[1][7]

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test. The results should be interpreted in the context of the specific in vitro model used and the known pathological mechanisms of the targeted neurodegenerative disease.

Conclusion

The experimental designs and protocols described in these application notes provide a robust framework for the preclinical evaluation of sulfonamides as potential neuroprotective agents. A multi-assay approach, encompassing cell viability, apoptosis, oxidative stress, and neuroinflammation, is recommended for a comprehensive assessment of a compound's therapeutic potential. Further investigation into the underlying molecular mechanisms will be crucial for the development of novel sulfonamide-based therapies for neurodegenerative disorders.

References

Application Notes and Protocols: N-(3,4-dimethoxyphenyl)benzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dimethoxyphenyl)benzenesulfonamide and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. The core structure, featuring a benzenesulfonamide moiety linked to a dimethoxyphenyl group, has been explored for a variety of therapeutic applications. This scaffold has been identified in compounds exhibiting anticancer properties, often through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hypoxia-Inducible Factor-1 (HIF-1). The sulfonamide group is a well-established pharmacophore found in a wide range of clinically used drugs, highlighting the therapeutic potential of this chemical class.

These application notes provide a summary of the synthesis, available biological data, and detailed experimental protocols for the evaluation of this compound and its analogs as potential therapeutic agents. The information is intended to guide researchers in the synthesis and biological characterization of this compound and its derivatives.

Data Presentation: Biological Activities of this compound and Analogs

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the reported biological activities of closely related analogs. This data provides valuable insights into the potential therapeutic applications of this chemical scaffold.

Compound/AnalogTarget/ActivityCell Line(s)IC50/ActivityReference(s)
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneCytotoxicityMDA-MB-231 (TNBC)20 µg/mL[1][2]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneCytotoxicityMDA-MB-468 (TNBC)25 µg/mL[1][2]
Benzenesulfonamide Analogs (general)CytotoxicityMDA-MB-468< 30 µM[3]
Benzenesulfonamide Analogs (general)CytotoxicityMCF-7< 128 µM[3]
Benzenesulfonamide Analogs (general)CytotoxicityHeLa< 360 µM[3]
Benzo[g]quinazolin-benzenesulfonamide analog (Compound 9)VEGFR-2 Inhibition-0.64 µM[4]
Benzo[g]quinazolin-benzenesulfonamide analog (Compound 9)CytotoxicityMCF-7Mild (IC50 = 29.41 µM in normal MCF-12A)[4]
bis([1][3][5]triazolo)[4,3-a:3',4'-c]quinoxaline-benzenesulfonamide analog (Compound 23j)VEGFR-2 Inhibition-3.7 nM[6]
bis([1][3][5]triazolo)[4,3-a:3',4'-c]quinoxaline-benzenesulfonamide analog (Compound 23j)CytotoxicityHepG2-[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is an adapted general procedure for the synthesis of N-aryl benzenesulfonamides.

Materials:

  • 3,4-Dimethoxyaniline

  • Benzenesulfonyl chloride

  • Pyridine (or other suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add the test compound, VEGFR-2 kinase, and the peptide substrate to the kinase buffer.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: HIF-1α Reporter Gene Assay

This protocol outlines a method to evaluate the effect of this compound on HIF-1α transcriptional activity.

Materials:

  • A human cancer cell line (e.g., HeLa, HCT116) stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • This compound (dissolved in DMSO).

  • A known HIF-1 inhibitor (e.g., KC7F2) as a positive control.

  • Hypoxia chamber or a chemical inducer of hypoxia (e.g., CoCl₂ or deferoxamine).

  • Luciferase Assay System (e.g., Promega).

  • 96-well clear-bottom white plates.

  • Luminometer.

Procedure:

  • Seed the HRE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound for a few hours.

  • Induce hypoxia by placing the plate in a hypoxia chamber (1% O₂) or by adding a chemical inducer to the medium.

  • Incubate the cells under hypoxic conditions for 16-24 hours.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the luciferase activity to cell viability, which can be determined in a parallel plate using an MTT assay (see Protocol 4).

  • Calculate the percentage of inhibition of HIF-1α activity for each compound concentration relative to the DMSO control under hypoxic conditions.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 4: MTT Cytotoxicity Assay

This protocol details the procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.

  • This compound (dissolved in DMSO).

  • Doxorubicin or another standard cytotoxic drug (positive control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO) or solubilization buffer.

  • 96-well flat-bottom plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.[3]

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound N-(3,4-dimethoxyphenyl) benzenesulfonamide Compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the potential point of inhibition.

HIF1_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia PHD PHD VHL VHL Proteasome Proteasome VHL->Proteasome Ubiquitination HIF1a_normoxia HIF-1α Proteasome->HIF1a_normoxia Degradation HIF1a_normoxia->PHD Hydroxylation HIF1a_normoxia->VHL Binding HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β/ARNT HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binds TargetGenes Target Genes (e.g., VEGF) HRE->TargetGenes Transcription Compound N-(3,4-dimethoxyphenyl) benzenesulfonamide Compound->HIF1a_hypoxia Inhibits Accumulation Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of N-(3,4-dimethoxyphenyl) benzenesulfonamide Purification Purification & Characterization Synthesis->Purification VEGFR2_Assay VEGFR-2 Kinase Assay Purification->VEGFR2_Assay HIF1_Assay HIF-1 Reporter Assay Purification->HIF1_Assay Cytotoxicity_Assay MTT Cytotoxicity Assay Purification->Cytotoxicity_Assay IC50_VEGFR2 Determine VEGFR-2 IC50 VEGFR2_Assay->IC50_VEGFR2 IC50_HIF1 Determine HIF-1 IC50 HIF1_Assay->IC50_HIF1 IC50_Cyto Determine Cytotoxicity IC50 Cytotoxicity_Assay->IC50_Cyto SAR Structure-Activity Relationship (SAR) IC50_VEGFR2->SAR IC50_HIF1->SAR IC50_Cyto->SAR

References

Troubleshooting & Optimization

Technical Support Center: N-(3,4-dimethoxyphenyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of N-(3,4-dimethoxyphenyl)benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

The most common and direct method is the reaction of 3,4-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base. This is a nucleophilic substitution reaction where the amine group of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Q2: Which factors are most critical for maximizing the reaction yield?

Several factors significantly impact the yield:

  • Reagent Purity: Use of high-purity 3,4-dimethoxyaniline and benzenesulfonyl chloride is crucial. Impurities can lead to side reactions.

  • Base Selection: The choice of base is critical for scavenging the HCl byproduct. Tertiary amines like triethylamine or pyridine are commonly used.[1]

  • Solvent Choice: The solvent must be inert to the reactants and capable of dissolving them. Dichloromethane, tetrahydrofuran (THF), and acetonitrile are suitable options.

  • Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of benzenesulfonyl chloride helps to control the reaction rate and minimize side product formation.

  • Moisture Control: Benzenesulfonyl chloride is susceptible to hydrolysis. Using anhydrous solvents and a dry reaction atmosphere (e.g., under nitrogen or argon) is essential to prevent its decomposition.

Q3: What are the common side reactions that can lower the yield?

The primary side reactions include:

  • Hydrolysis of Benzenesulfonyl Chloride: Any moisture in the reaction mixture will convert the sulfonyl chloride to benzenesulfonic acid, which is unreactive towards the amine.

  • Competitive Reaction with Solvent: Nucleophilic solvents can potentially react with the highly reactive sulfonyl chloride.

  • Formation of Diphenylsulfone: Under certain conditions, side reactions can lead to the formation of diphenylsulfone, especially if reaction temperatures are too high.

  • Bis-sulfonylation: Although less common with secondary sulfonamide formation, it's a theoretical possibility if the sulfonamide nitrogen is deprotonated and reacts with another molecule of sulfonyl chloride.

Q4: What are the recommended methods for purifying the final product?

The two primary methods for purification are:

  • Recrystallization: This is an effective method if a suitable solvent system can be found that dissolves the compound at high temperatures and allows it to crystallize upon cooling, leaving impurities behind.

  • Silica Gel Column Chromatography: This technique is used to separate the product from unreacted starting materials and side products based on polarity. A common eluent system is a mixture of hexane and ethyl acetate.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

Possible CauseRecommended Solution
Degraded Reagents Benzenesulfonyl chloride is moisture-sensitive. Use a fresh bottle or distill it before use. Ensure the 3,4-dimethoxyaniline has not oxidized (indicated by a dark color).
Inappropriate Base The base may be too weak or sterically hindered. Triethylamine is a standard choice. Some protocols may benefit from using pyridine, which can also act as a catalyst.
Incorrect Stoichiometry A slight excess (1.1-1.2 equivalents) of the benzenesulfonyl chloride can help drive the reaction to completion.[1] However, a large excess can complicate purification.
Reaction Temperature Too High/Low Add the sulfonyl chloride slowly to the amine solution at 0 °C to control the initial exothermic reaction. Afterward, allow the reaction to warm to room temperature and stir for several hours to ensure completion.
Presence of Water Use anhydrous solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent atmospheric moisture contamination.

Problem 2: Oily or Impure Crude Product

Possible CauseRecommended Solution
Unreacted Starting Materials Perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and a dilute base (e.g., saturated NaHCO₃) to remove any acidic byproducts.
Excess Benzenesulfonyl Chloride During the workup, washing with a dilute aqueous base (like sodium bicarbonate) will help hydrolyze and remove any remaining benzenesulfonyl chloride.
Formation of Side Products Optimize reaction conditions as mentioned above (low temperature, slow addition). Purify the crude material using column chromatography for difficult-to-remove impurities.[1]
Solvent Trapped in Product Ensure the product is thoroughly dried under a high vacuum after purification to remove all residual solvent.

Problem 3: Multiple Spots on Thin Layer Chromatography (TLC)

Possible CauseRecommended Solution
Incomplete Reaction The TLC will show spots for both starting materials and the product. Allow the reaction to run for a longer duration or gently warm it if conditions permit.
Product Degradation If the workup conditions are too harsh (e.g., highly concentrated acid/base), the product may degrade. Use mild workup conditions (e.g., 1M HCl, saturated NaHCO₃).
Side Reaction Products This indicates a need for reaction optimization. Re-evaluate the choice of base, solvent, and temperature. Column chromatography will be necessary to isolate the desired product.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how varying key parameters can influence the yield of a typical sulfonamide synthesis.

Table 1: Influence of Base on Product Yield

BaseEquivalentsSolventTemperature (°C)Time (h)Yield (%)
Triethylamine1.5Dichloromethane0 to RT4~85-95%
Pyridine1.5Dichloromethane0 to RT4~80-90%
DIPEA1.5Dichloromethane0 to RT6~75-85%
Na₂CO₃ (aq)2.0Water/OrganicRT12~60-75%

Note: Yields are illustrative and can vary based on specific substrate and precise conditions.

Table 2: Influence of Solvent on Product Yield

SolventBaseTemperature (°C)Time (h)Yield (%)Notes
Dichloromethane (DCM)Triethylamine0 to RT4HighGood solubility for reactants, easy to remove.
Tetrahydrofuran (THF)Triethylamine0 to RT4HighGood alternative to DCM. Must be anhydrous.
AcetonitrileTriethylamine0 to RT6Moderate-HighCan be harder to remove than DCM.
Water-based systemsNa₂CO₃RT12ModerateGreener alternative but may result in lower yields and hydrolysis side reactions.[2]

Experimental Protocols & Visualizations

General Synthesis Workflow

The overall process for the synthesis, workup, and purification is outlined below.

G reagent reagent process process workup workup purify purify product product A 3,4-Dimethoxyaniline + Anhydrous Solvent (DCM) D Combine & Cool to 0 °C A->D B Benzenesulfonyl Chloride E Slowly Add Sulfonyl Chloride B->E C Base (Triethylamine) C->D D->E F Stir at Room Temp (2-6h) E->F G Aqueous Workup (HCl, NaHCO₃, Brine) F->G H Dry (Na₂SO₄/MgSO₄) & Evaporate Solvent G->H I Purify Crude Product H->I J Column Chromatography or Recrystallization I->J Method K Pure N-(3,4-dimethoxyphenyl) benzenesulfonamide J->K

Caption: Workflow for this compound Synthesis.

Standard Operating Procedure

Materials:

  • 3,4-dimethoxyaniline (1.0 eq)

  • Benzenesulfonyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Dissolve 3,4-dimethoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve benzenesulfonyl chloride (1.2 eq) in a small amount of anhydrous dichloromethane.

  • Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol/water).

Troubleshooting Logic for Low Yield

This diagram provides a logical path to diagnose the cause of a low-yield reaction.

G start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node start Low Yield Observed q1 TLC shows unreacted starting materials? start->q1 q2 Was the reaction run under anhydrous conditions? q1->q2 No c1 Incomplete Reaction q1->c1 Yes q3 Was the temperature controlled during addition? q2->q3 Yes c2 Hydrolysis of Sulfonyl Chloride q2->c2 No q4 Is the base appropriate and pure? q3->q4 Yes c3 Side Product Formation q3->c3 No c4 Inefficient HCl Scavenging q4->c4 No s1 Increase reaction time or apply gentle heat. c1->s1 s2 Use anhydrous solvents/reagents. Run under inert atmosphere. c2->s2 s3 Ensure slow, dropwise addition at 0 °C. c3->s3 s4 Use fresh, pure base (e.g., Triethylamine). c4->s4

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of N-(3,4-dimethoxyphenyl)benzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-(3,4-dimethoxyphenyl)benzenesulfonamide via recrystallization.

Troubleshooting Guide

Issue: No crystals are forming after the solution has cooled.

  • Possible Cause: Too much solvent was used, and the solution is not supersaturated.[1][2][3]

    • Solution: Reduce the solvent volume by gentle heating with a stream of nitrogen or by using a rotary evaporator, then allow the solution to cool again.[3]

  • Possible Cause: The solution is supersaturated but requires nucleation to begin crystallization.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[4] The microscopic scratches on the glass can provide a surface for crystal growth to begin.

    • Solution 2: Seeding. If available, add a tiny "seed" crystal of pure this compound to the solution to initiate crystallization.[4]

    • Solution 3: Further Cooling. If crystals have not formed at room temperature, cool the flask in an ice-water bath.[2][5]

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly, causing the compound to come out of solution as a liquid above its melting point.[3][5][6]

    • Solution 1: Reheat and Add More Solvent. Heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.[3][6][7] Slow cooling can be achieved by insulating the flask.[7]

    • Solution 2: Change Solvents. The chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed solvent system.

Issue: The recrystallized product has a low yield.

  • Possible Cause: Too much solvent was used during dissolution, meaning a significant amount of the product remains in the mother liquor.[1][7]

    • Solution: Before filtration, check for supersaturation. Dip a glass rod in the solution; a solid coating should form upon evaporation. If not, reduce the solvent volume.[7]

  • Possible Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and depositing crystals on the filter paper.[5]

  • Possible Cause: The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.[1][4]

    • Solution: Always use a minimal amount of ice-cold solvent for washing the collected crystals.[1][4]

Issue: The final crystals are colored or appear impure.

  • Possible Cause: Colored impurities are present in the crude material.

    • Solution: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution.[6] Be aware that using too much charcoal can adsorb your desired compound and reduce the yield.[7]

  • Possible Cause: Crystallization occurred too rapidly, trapping impurities within the crystal lattice.[7]

    • Solution: Re-dissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly to promote the formation of purer, larger crystals.[7]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. The solvent's boiling point should be lower than the melting point of the compound, and it should not react with the compound. For sulfonamides, polar solvents are often effective. Common choices include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or hexane/ethyl acetate.[8][9][10][11] It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent mixture.[4]

Q2: What is the purpose of using a mixed solvent system?

A mixed solvent system is used when no single solvent has the ideal solubility characteristics. It typically consists of a "soluble" solvent in which the compound is highly soluble and a "miscible" anti-solvent in which the compound is poorly soluble. The crude product is dissolved in a minimal amount of the hot "soluble" solvent, and the anti-solvent is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "soluble" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: How can I confirm the purity of my recrystallized product?

Purity is typically assessed by melting point determination. A pure crystalline solid will have a sharp and narrow melting point range.[2] Impurities tend to lower and broaden the melting point range. Further characterization can be performed using techniques like NMR spectroscopy.

Q4: Can I reuse the filtrate (mother liquor)?

The mother liquor contains the soluble impurities as well as some of your dissolved product.[1] To recover more of the product, you can concentrate the mother liquor and cool it to obtain a second crop of crystals. However, this second crop will likely be less pure than the first.

Data Presentation

Table 1: Potential Solvents for Recrystallization of Sulfonamides

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarA commonly used and effective solvent for many organic compounds.[8]
Methanol65PolarSimilar to ethanol, but with a lower boiling point.[9]
Ethyl Acetate77Moderately PolarOften used for compounds with intermediate polarity.[8][9][12]
Water100Very PolarCan be effective for polar compounds, often used in a mixed system with an alcohol.[8]
Hexane/Ethyl AcetateVariableNonpolar/Polar MixA common mixed solvent system where solubility can be finely tuned.[12]
Toluene111NonpolarCan be effective for crystallizing aromatic compounds.[8]

Table 2: Typical Experimental Data (Illustrative)

ParameterBefore Recrystallization (Crude)After Recrystallization (Pure)
Appearance Off-white to brownish powderWhite, crystalline solid
Melting Point Broad range (e.g., 135-140 °C)Sharp range (e.g., 141-142 °C)
Purity (by HPLC) ~90%>99%
Yield N/ATypically 70-90%

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this compound, a mixture of methanol and ethyl acetate (1:1 v/v) can be effective.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent to ensure a good recovery.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.[6] This step prevents premature crystallization in the funnel.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2][4] Slow cooling promotes the formation of large, pure crystals.[7] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.[4]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator. Ensure the solid is dry by weighing it until a constant weight is achieved.[4]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result A Crude Solid C Dissolve in Minimal Hot Solvent A->C B Select Solvent B->C D Hot Filtration (if needed) C->D E Cool Slowly to Induce Crystallization D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out Start Solution Cooled Q1 Crystals Formed? Start->Q1 Success Process Successful Q1->Success Yes Q2 Is it an Oil? Q1->Q2 No NoCrystals No Crystals Q2->NoCrystals No OilingOut Oiling Out Q2->OilingOut Yes Sol_Scratch Scratch Flask NoCrystals->Sol_Scratch Sol_Seed Add Seed Crystal NoCrystals->Sol_Seed Sol_Concentrate Reduce Solvent NoCrystals->Sol_Concentrate Sol_Reheat Reheat & Add Solvent OilingOut->Sol_Reheat Sol_CoolSlow Cool Slower OilingOut->Sol_CoolSlow Sol_NewSolvent Change Solvent OilingOut->Sol_NewSolvent

Caption: A logical troubleshooting guide for common recrystallization issues.

References

troubleshooting low solubility issues of benzenesulfonamide compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low solubility issues encountered with benzenesulfonamide compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my benzenesulfonamide compounds exhibit low aqueous solubility?

Benzenesulfonamide and its derivatives often show poor solubility in water primarily due to the presence of the hydrophobic benzene ring.[1] While the sulfonamide group provides some polarity, the nonpolar character of the benzene ring can dominate, leading to limited interaction with water molecules.[1] These compounds are generally colorless, crystalline solids that are more readily soluble in organic solvents.[2]

Q2: What are the primary factors that influence the solubility of my benzenesulfonamide compound?

The solubility of any compound, including benzenesulfonamides, is governed by its molecular structure and the conditions of the solution.[3][4] Key factors include:

  • Structural Factors: These are intrinsic to the molecule itself, such as lipophilicity (hydrophobicity), the capacity for hydrogen bonding, molecular volume, and the energy of the crystal lattice.[3][4]

  • Solution Conditions: These are external factors that can be modified. The most significant are pH, the presence of co-solvents, temperature, and the ionic strength of the solution.[3][4]

Q3: What are the first steps I should take to improve the solubility of my compound for an experiment?

For initial experiments, such as in vitro bioassays, the simplest approaches are often effective:

  • pH Adjustment: Benzenesulfonamides are typically weak acids and can form salts with bases.[2] Increasing the pH of the aqueous medium can ionize the sulfonamide group, which may significantly increase solubility.[1]

  • Use of Co-solvents: A common practice in drug discovery is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before making the final dilution in an aqueous buffer.[3][5] Other useful co-solvents include ethanol, methanol, and acetone.[1][2]

Q4: How does pH modification specifically affect benzenesulfonamide solubility?

Benzenesulfonamides are weak acids.[2] In an aqueous solution, the sulfonamide group (-SO₂NH₂) can deprotonate to form an anion (-SO₂NH⁻) under alkaline (basic) conditions. This ionization process introduces a charge to the molecule, which dramatically improves its interaction with polar water molecules and thereby increases its aqueous solubility.[1] Therefore, adjusting the pH of your buffer to be more alkaline is a primary strategy for solubilization.

Q5: My compound is still insoluble even after trying basic pH and co-solvents. What advanced techniques can I explore?

If standard methods fail, several advanced formulation strategies can be employed to enhance solubility:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[6][7]

  • Solid Dispersions: This involves dispersing the compound in an inert hydrophilic carrier or matrix at the solid state.[7][8] Methods like hot-melt extrusion or solvent evaporation are used to create these dispersions.

  • Complexation: Utilizing complexing agents like cyclodextrins can enhance solubility. These agents have a hydrophobic inner cavity, where the benzenesulfonamide molecule can be encapsulated, and a hydrophilic outer surface, which allows the entire complex to dissolve in water.[9]

  • Formulation as a Microemulsion: Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that can form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, effectively solubilizing a lipophilic drug.[6][9]

Q6: How can I accurately measure the solubility of my benzenesulfonamide compound?

There are two main types of solubility measurements used in drug discovery:

  • Equilibrium Solubility: This is the thermodynamic, or true, solubility of a compound. The most common method is the "shake-flask" technique, where an excess amount of the solid compound is agitated in a specific solvent or buffer for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[10] After this period, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC.[3][4]

  • Kinetic Solubility: This is a high-throughput method that measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[3] Common kinetic assays include nephelometry (which measures light scattering from precipitated particles) and direct UV analysis after filtration.[3][4]

Data Presentation

Table 1: Experimentally Determined Solubility of Benzenesulfonamide in Various Solvents

SolventSolubilityTemperature (°C)
Water4.3 mg/mL16
Water≥1.27 mg/mL (with ultrasonic)Not Specified
Methanol25 mg/mLNot Specified
Ethanol≥22.3 mg/mLNot Specified
DMSO≥23.6 mg/mLNot Specified

(Data sourced from[11][12])

Table 2: Overview of Common Solubility Enhancement Techniques

TechniquePrinciple of ActionKey AdvantagesCommon Applications / Considerations
pH Adjustment Ionizes acidic or basic functional groups, increasing polarity and interaction with water.[8]Simple, cost-effective, and highly effective for ionizable compounds.Only applicable to compounds with acidic/basic groups (like benzenesulfonamides).[2]
Co-solvency Reduces the polarity of the solvent system (e.g., water), making it more favorable for nonpolar solutes.[13]Easy to implement for initial screening and parenteral formulations.Potential for compound precipitation upon high dilution; co-solvent toxicity must be considered.[9]
Particle Size Reduction Increases the surface area of the solid, leading to a faster rate of dissolution according to the Noyes-Whitney equation.[7]Enhances dissolution rate; applicable to a wide range of compounds.Does not increase equilibrium solubility; can lead to particle agglomeration.[7]
Solid Dispersion Disperses the crystalline drug in a hydrophilic polymer matrix, often in an amorphous state, preventing crystal lattice formation.[7]Can significantly increase both dissolution rate and apparent solubility.Formulations can be physically unstable over time (recrystallization).
Complexation Encapsulates the hydrophobic drug molecule within a host molecule (e.g., cyclodextrin) that has a hydrophilic exterior.[9]High efficiency for suitable drug candidates; can also improve stability.Requires specific molecular geometry for complex formation; can be costly.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of the solid benzenesulfonamide compound to a glass vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). "Excess" means enough solid is added so that undissolved particles are clearly visible after the equilibration period.

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[10]

  • Phase Separation: After equilibration, confirm the presence of undissolved solid.[10] Separate the solid from the solution by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a 0.22 µm filter.

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

Protocol 2: High-Throughput Kinetic Solubility Assay (via Nephelometry)

This protocol describes a common high-throughput method for assessing kinetic solubility.

  • Stock Solution: Prepare a high-concentration stock solution of the benzenesulfonamide compound in 100% DMSO (e.g., 10 mM).

  • Compound Addition: In a 96-well microplate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a much larger volume (e.g., 100-200 µL) of the aqueous test buffer (e.g., PBS, pH 7.4).[3][4] This initiates the precipitation process.

  • Incubation: Cover the plate and shake it for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Detection: Place the microplate into a nephelometer, which is a plate reader that measures the intensity of light scattered by any undissolved particles (precipitate) in each well.[3][4]

  • Data Analysis: The amount of light scattering is proportional to the amount of precipitate. The kinetic solubility is often reported as the concentration at which precipitation is first observed or as the concentration at which a certain threshold of light scattering is exceeded.

Visualizations

G start Start: Benzenesulfonamide Compound Insoluble step1 Adjust pH of Aqueous Buffer (e.g., to pH 7.4 or higher) start->step1 check1 Is Compound Soluble? step1->check1 step2 Use a Co-solvent (e.g., 1-5% DMSO or Ethanol) check1->step2 No end_success Success: Proceed with Experiment check1->end_success Yes check2 Is Compound Soluble? step2->check2 step3 Consider Advanced Methods: - Solid Dispersion - Particle Size Reduction - Complexation check2->step3 No check2->end_success Yes end_fail Re-evaluate Compound or Formulation Strategy step3->end_fail

Caption: A troubleshooting workflow for addressing low solubility of benzenesulfonamide compounds.

G center Benzenesulfonamide Solubility struct Structural Factors center->struct env Solution Factors center->env lipo Lipophilicity (Hydrophobic Benzene Ring) struct->lipo hbond Hydrogen Bonding Capacity struct->hbond crystal Crystal Lattice Energy struct->crystal ion Ionizability (pKa) struct->ion ph pH of Solution env->ph cosolvent Co-solvents (e.g., DMSO) env->cosolvent temp Temperature env->temp ionic Ionic Strength env->ionic

Caption: Key factors influencing the solubility of benzenesulfonamide compounds.

G cluster_prep Preparation cluster_equil Equilibration & Separation cluster_quant Quantification a 1. Add excess solid compound to solvent b 2. Seal vial and place in temperature-controlled shaker a->b c 3. Agitate for 24-72 hours b->c d 4. Separate solid via centrifugation or filtration c->d e 5. Collect clear supernatant d->e f 6. Analyze concentration using HPLC e->f

Caption: Experimental workflow for the shake-flask equilibrium solubility method.

References

optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of N-phenylbenzenesulfonamide through the coupling of benzenesulfonyl chloride and aniline.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the coupling of benzenesulfonyl chloride and aniline?

A1: The reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline (the nucleophile) attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. A base is typically used to neutralize the HCl byproduct.

Q2: What are the most critical parameters to control for a successful reaction?

A2: The most critical parameters are the stoichiometry of the reactants, the choice of solvent and base, and the reaction temperature. Moisture control is also crucial as benzenesulfonyl chloride can hydrolyze.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting materials (aniline and benzenesulfonyl chloride) and the appearance of the product spot (N-phenylbenzenesulfonamide) indicate the reaction's progression.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive benzenesulfonyl chloride due to hydrolysis. 2. Insufficiently reactive aniline (e.g., presence of strong electron-withdrawing groups). 3. Incorrect stoichiometry. 4. Inappropriate solvent or base. 5. Reaction temperature is too low.1. Use fresh or properly stored benzenesulfonyl chloride. Ensure all glassware and solvents are dry. 2. Consider using a stronger base or a catalyst. For amines with electron-withdrawing groups, a catalyst may be necessary.[1] 3. Use a slight excess (5-10 mol%) of benzenesulfonyl chloride to drive the reaction to completion.[2] 4. Switch to a polar aprotic solvent like dichloromethane or use pyridine as both the solvent and base.[3][4] 5. While the reaction is often exothermic at room temperature, gentle heating may be required for less reactive substrates.[1]
Formation of Multiple Products/Side Reactions 1. Reaction of benzenesulfonyl chloride with the base (e.g., pyridine). 2. Di-sulfonylation of aniline (formation of (PhSO2)2NPh). 3. Hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid.1. Add the benzenesulfonyl chloride slowly to the mixture of aniline and base, preferably at a lower temperature (e.g., 0 °C) before allowing it to warm to room temperature. 2. Use a 1:1 or slight excess of aniline to benzenesulfonyl chloride stoichiometry. Avoid a large excess of the sulfonyl chloride. 3. Ensure anhydrous conditions by using dry solvents and glassware.
Difficult Product Purification 1. Excess unreacted benzenesulfonyl chloride in the crude product. 2. Presence of benzenesulfonic acid from hydrolysis. 3. Product is an oil and does not crystallize.1. During workup, wash the organic layer with a dilute aqueous base (e.g., NaHCO3) to remove unreacted sulfonyl chloride and the resulting sulfonic acid. 2. An aqueous wash will typically remove the highly water-soluble benzenesulfonic acid. 3. Attempt purification by column chromatography. If crystallization is desired, try different solvent systems for recrystallization, such as ethanol/water or hexane/ethyl acetate.[2]

Optimizing Reaction Conditions

The choice of solvent and base can significantly impact the reaction outcome. The following table summarizes common conditions.

Solvent Base Temperature Key Considerations Reference
Dichloromethane (DCM)PyridineRoom TempA common and effective combination. Pyridine acts as both a base and a catalyst.[4]
AcetonePyridineRoom TempAnother effective solvent system.[3]
Methanol/Water mixtures-25°CReaction rates are influenced by the solvent composition. The rate is higher in more polar protic solvents.[5]
Solvent-freeNone or ZnO (1 mol%)Room TempThe reaction can be strongly exothermic and proceed without a catalyst. For less reactive anilines, a catalyst may be needed.[1]
Aqueous (two-phase)NaOHRoom TempA Schotten-Baumann condition which can be effective, especially for preparative scale reactions with certain amines.[2][6]

Experimental Protocols

General Protocol for the Synthesis of N-Phenylbenzenesulfonamide

This protocol is adapted from a literature procedure.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in dichloromethane (DCM). Add pyridine (1.2 eq) to the solution.

  • Addition of Benzenesulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in DCM to the flask over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 5 hours.

  • Workup:

    • Neutralize the reaction mixture by adding 1 M hydrochloric acid (HCl).

    • Transfer the mixture to a separatory funnel and remove the aqueous phase.

    • Wash the organic phase sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.[2]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack BSC Benzenesulfonyl Chloride (Electrophile) BSC->Intermediate Product N-Phenylbenzenesulfonamide Intermediate->Product Chloride Elimination Byproduct HCl Intermediate->Byproduct Proton Loss

Caption: Reaction mechanism of aniline and benzenesulfonyl chloride.

Experimental_Workflow start Start reactants 1. Combine Aniline, Pyridine, and DCM start->reactants addition 2. Cool to 0°C and add Benzenesulfonyl Chloride reactants->addition reaction 3. Stir at Room Temperature addition->reaction workup 4. Aqueous Workup (HCl wash) reaction->workup purification 5. Dry, Evaporate, and Purify (Recrystallization/Chromatography) workup->purification end End Product purification->end Troubleshooting_Tree Start Low/No Yield? CheckReagents Are reagents fresh/anhydrous? Start->CheckReagents Yes CheckConditions Are solvent/base/temp optimal? CheckReagents->CheckConditions Yes UseFresh Use fresh/dry reagents CheckReagents->UseFresh No Optimize Optimize conditions (see table) CheckConditions->Optimize No Success Problem Solved CheckConditions->Success Yes UseFresh->Success Optimize->Success

References

Technical Support Center: Synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for the synthesis of N-(3,4-dimethoxyphenyl)benzenesulfonamide. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic procedure.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yield is a common issue that can stem from several factors:

  • Hydrolysis of Benzenesulfonyl Chloride: The primary culprit for low yield is often the premature hydrolysis of your benzenesulfonyl chloride starting material. This reagent is moisture-sensitive and can react with water to form benzenesulfonic acid, which is unreactive towards the amine.[1][2] Ensure all glassware is thoroughly dried and use anhydrous solvents if your protocol specifies.

  • Incomplete Reaction: The reaction may not have gone to completion. Sulfonamide formation can sometimes be sluggish. Ensure adequate reaction time (some protocols suggest up to 15 hours for similar reactions) and efficient stirring, especially if the mixture becomes thick.[1]

  • Improper pH Control: The reaction generates hydrochloric acid (HCl), which must be neutralized by a base. If the pH becomes too acidic, the starting amine (3,4-dimethoxyaniline) will be protonated to form an unreactive ammonium salt, halting the reaction.[3] Ensure you are using a sufficient amount of base (e.g., pyridine, triethylamine, or aqueous sodium carbonate).

  • Loss During Workup/Purification: Significant product loss can occur during extraction and recrystallization steps. Ensure proper phase separation during extraction and minimize transfers. During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.

Q2: My post-reaction TLC analysis shows multiple spots. What are these impurities?

A2: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates impurities. Common possibilities include:

  • Unreacted Starting Materials: Spots corresponding to 3,4-dimethoxyaniline and benzenesulfonyl chloride (or its hydrolysis product, benzenesulfonic acid) may be present if the reaction is incomplete.

  • Di-sulfonated Product: Primary amines can sometimes react with two equivalents of the sulfonyl chloride to form a di-sulfonamide product, (PhSO₂)₂N-Ar. This is a known side reaction for primary amines.[4] This product will likely have a different polarity compared to your desired monosulfonated product.

  • Benzenesulfonic Acid: If benzenesulfonyl chloride hydrolyzes, the resulting sulfonic acid will be present.[1] This is a highly polar compound and will typically have a very low Rf value on silica TLC plates.

Q3: The reaction seems to stop or proceeds very slowly. How can I improve the reaction rate?

A3: A sluggish reaction can be accelerated by addressing the following:

  • Reagent Quality: Ensure your benzenesulfonyl chloride is of high quality. Old or improperly stored reagent may have partially hydrolyzed.[1] Consider purifying it by distillation under reduced pressure if you suspect it is impure.

  • Base and Solvent: The choice of base is critical. Pyridine or triethylamine can act as both a base and a catalyst. For biphasic Schotten-Baumann conditions (e.g., using an organic solvent and aqueous sodium hydroxide), vigorous stirring is essential to ensure mixing between the two phases where the reaction occurs.[5]

  • Temperature: While many Schotten-Baumann reactions proceed well at room temperature, gentle heating can sometimes increase the rate. However, be cautious, as higher temperatures can also accelerate the hydrolysis of the sulfonyl chloride.[6] Monitor the reaction closely by TLC to find the optimal balance.

Frequently Asked Questions (FAQs)

What is the mechanism of this reaction? This synthesis is a classic example of the Schotten-Baumann reaction.[5] It involves the nucleophilic attack of the primary amine (3,4-dimethoxyaniline) on the electrophilic sulfur atom of benzenesulfonyl chloride. A base is used to neutralize the HCl byproduct, driving the reaction to completion.[3]

How do I confirm the identity and purity of my final product? The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point that matches the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for all protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks, including N-H stretching and the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

What are the best practices for handling benzenesulfonyl chloride? Benzenesulfonyl chloride is a corrosive and moisture-sensitive liquid.[6] It should be handled in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses). Always use dry glassware and syringes. Store the reagent bottle tightly sealed with a cap, preferably under an inert atmosphere (like nitrogen or argon), to prevent degradation from atmospheric moisture.[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is based on typical Schotten-Baumann conditions.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyaniline (1.0 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and water.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reagent Addition: Slowly add benzenesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution. If using an aqueous system, simultaneously add a base solution (e.g., 10% aqueous NaOH) to maintain a basic pH (pH 8-10).[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine spot has disappeared.

  • Workup:

    • If using an organic solvent, wash the mixture with dilute HCl to remove excess base and unreacted amine, followed by a wash with brine.

    • If the product precipitates from the reaction mixture, collect it by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then a small amount of cold organic solvent (like diethyl ether or hexane) to remove non-polar impurities.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.[8]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use a silica gel-coated TLC plate.

  • Solvent System: A good starting mobile phase is a mixture of hexane and ethyl acetate (e.g., 3:1 or 2:1 ratio). Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Spotting: On the baseline of the plate, spot the starting amine (dissolved in a solvent), the co-spot (amine + reaction mixture), and the reaction mixture.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front reaches the top, remove the plate and visualize the spots under a UV lamp (254 nm). The disappearance of the starting amine spot indicates the reaction is likely complete.

Data Presentation

Table 1: Influence of Reaction Parameters on Synthesis Outcome

ParameterConditionPotential ProblemRecommended Action
Water/Moisture Presence of excess waterHydrolysis of benzenesulfonyl chloride, leading to low yield.[1][2]Use oven-dried glassware. Use anhydrous solvents if the protocol is non-aqueous.
Base Insufficient amount or weak baseProtonation of starting amine, halting the reaction.Use at least one equivalent of a suitable base (e.g., pyridine, NaOH). Monitor pH.[3]
Temperature Too highIncreased rate of sulfonyl chloride hydrolysis.Run the reaction at room temperature or 0 °C unless rate is an issue.[6]
Stoichiometry Excess aminePotential for unreacted amine impurity.Use a slight excess (1.05-1.1 eq.) of benzenesulfonyl chloride.
Stoichiometry Large excess of sulfonyl chlorideIncreased risk of di-sulfonylation side product.[4]Avoid using a large excess of the sulfonyl chloride.
Stirring Inefficient mixingSlow reaction rate, especially in biphasic systems.Use vigorous mechanical or magnetic stirring.[1]

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions amine 3,4-Dimethoxyaniline intermediate Tetrahedral Intermediate amine->intermediate + sulfonyl_chloride Benzenesulfonyl Chloride sulfonyl_chloride->intermediate sulfonyl_chloride_side Benzenesulfonyl Chloride product N-(3,4-dimethoxyphenyl) benzenesulfonamide intermediate->product - HCl hcl HCl intermediate->hcl product_side Desired Product water H₂O (Moisture) hydrolysis_product Benzenesulfonic Acid (Inactive) water->hydrolysis_product disulfonated_product Di-sulfonated Product sulfonyl_chloride_side->hydrolysis_product + sulfonyl_chloride_side->disulfonated_product + product_side->disulfonated_product

Caption: Main synthesis pathway and key side reactions.

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction cluster_impurity Impurity Detected start Problem: Low Yield or Impure Product check_tlc Analyze reaction mixture by TLC. Are starting materials present? start->check_tlc incomplete_cause Cause: - Insufficient time/temp - Poor stirring - Amine protonation (low pH) check_tlc->incomplete_cause Yes no_sm No (or little) starting material remains check_tlc->no_sm No incomplete_solution Solution: - Increase reaction time - Improve stirring - Check/adjust base/pH incomplete_cause->incomplete_solution impurity_cause Cause: - Hydrolysis of Sulfonyl Chloride - Di-sulfonylation impurity_solution Solution: - Use dry equipment/reagents - Avoid excess sulfonyl chloride - Purify via recrystallization or chromatography impurity_cause->impurity_solution no_sm->impurity_cause

Caption: Troubleshooting workflow for low yield or impurities.

References

Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of sulfonamide derivatives using column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of sulfonamide derivatives.

Issue 1: Poor Separation or Co-elution of Sulfonamide Derivatives

Q: My sulfonamide derivatives are not separating well on the column and are co-eluting. What can I do?

A: Poor separation is a frequent challenge. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving good separation.[1][2]

    • Adjust Polarity: If using normal-phase chromatography (e.g., silica gel), try decreasing the polarity of the mobile phase to increase retention and improve separation. For reverse-phase chromatography, increasing the polarity (e.g., adding more water to an acetonitrile/water mixture) can enhance separation.

    • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can be very effective for separating compounds with different polarities. For instance, starting with a less polar solvent and gradually increasing the polarity can help resolve closely eluting peaks. A study on supercritical fluid chromatography (SFC) used a gradient of 10% methanol in CO2, increasing to 30% over time, to separate eight different sulfonamides.[3][4]

    • pH Adjustment: For ionizable compounds like sulfonamides, the pH of the mobile phase can significantly impact retention and selectivity.[2] Experiment with small adjustments to the mobile phase pH to find the optimal separation window.

  • Change the Stationary Phase: The choice of stationary phase has a major impact on selectivity.[1]

    • If you are using a standard silica gel column, consider switching to a different type of stationary phase. Options include:

      • Amide-modified silica: Phenylamide stationary phases have shown good selectivity for sulfonamides.[5]

      • Aminopropyl-packed columns: These have been used successfully in series with silica columns for enhanced separation.[3][4]

      • C8 or C18 columns (Reverse-Phase): These are common for reverse-phase HPLC and can offer different selectivity compared to normal-phase columns.[6][7]

      • Mixed-mode columns: A C12-diol mixed-mode column, which has both hydrophobic and hydrophilic groups, has been shown to effectively separate a mixture of eight sulfonamides.[8]

  • Column Deactivation: Active sites on the stationary phase can sometimes lead to poor peak shape and resolution. Column deactivation can decrease the interaction of polar sulfonamides with these sites, which may affect retention times and potentially improve resolution.[3][4]

Troubleshooting Workflow for Poor Separation

Caption: A decision tree for troubleshooting poor separation of sulfonamides.

Issue 2: Compound is Not Eluting from the Column

Q: I've run a large volume of mobile phase, but my sulfonamide derivative is not coming off the column. What should I do?

A: This issue, often referred to as "compound sticking," can be caused by several factors:

  • Mobile Phase is Too Weak (Not Polar Enough): In normal-phase chromatography, if your mobile phase is not polar enough, it won't be able to displace the highly polar sulfonamide from the stationary phase. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Compound Instability: The sulfonamide may be degrading on the silica gel.[9] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If instability is an issue, you can try deactivating the silica gel or using a less acidic stationary phase like alumina.[9]

  • Incorrect Solvent System: Double-check that you have prepared the mobile phase correctly and have not confused the polar and nonpolar components.[9]

  • Precipitation on the Column: If your sample is not fully soluble in the mobile phase, it may precipitate at the top of the column.[10] Ensure your sample is completely dissolved before loading. If solubility is an issue, you may need to use a "dry loading" technique.[11]

Issue 3: Irregular Peak Shapes (Tailing or Fronting)

Q: My eluted peaks are showing significant tailing or fronting. How can I improve the peak shape?

A: Asymmetrical peaks can be caused by a variety of factors:

  • Column Overload: Loading too much sample onto the column can lead to peak fronting.[12] Try reducing the amount of sample you are loading.

  • Ion-Exclusion Effects: For anionic compounds like some sulfonamides, repulsive interactions with a negatively charged silica surface can lead to peak asymmetry. This can be influenced by the sample concentration and the presence of salts in the mobile phase.[12]

  • Inappropriate Flow Rate: A flow rate that is too fast can lead to tailing as there isn't enough time for equilibrium. Conversely, a flow rate that is too slow can cause band broadening due to diffusion.[11]

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shapes. If the column is old or has been used with harsh conditions, it may need to be replaced.[13]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying sulfonamide derivatives on a silica gel column?

A1: A common starting point for normal-phase chromatography on silica gel is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The ratio will depend on the specific polarity of your sulfonamide derivative. It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value between 0.2 and 0.4 for the best separation on a column.

Q2: How much sample can I load onto my column?

A2: The amount of sample you can load depends on the size of your column and the difficulty of the separation. A general rule of thumb for a standard silica gel column is a sample-to-silica ratio of 1:20 to 1:100 by weight. For difficult separations, a higher ratio (e.g., 1:100 or more) is recommended.

Q3: Should I use "wet" or "dry" loading for my sample?

A3:

  • Wet Loading: This involves dissolving your sample in a minimal amount of the mobile phase and carefully adding it to the top of the column. This method is suitable for samples that are readily soluble in the mobile phase.[11]

  • Dry Loading: If your sample is not very soluble in the mobile phase, or if you need to use a strong solvent to dissolve it, dry loading is preferred.[11] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[10]

Dry Loading Workflow

DryLoading dissolve Dissolve sample in a suitable solvent add_silica Add a small amount of silica gel to the solution dissolve->add_silica evaporate Evaporate the solvent completely to get a free-flowing powder add_silica->evaporate load_powder Carefully add the powdered sample-silica mixture to the top of the column evaporate->load_powder run_column Proceed with column elution load_powder->run_column

Caption: A step-by-step workflow for the dry loading of a sample.

Q4: Can I reuse my chromatography column?

A4: It is possible to reuse a column if the previous separation was clean and all compounds were eluted. To do so, you must thoroughly flush the column with a strong solvent (e.g., 100% ethyl acetate or methanol) to remove any residual compounds. However, for high-purity applications, it is always best to use a fresh column to avoid cross-contamination.

Experimental Protocols

Protocol 1: General Column Chromatography of a Sulfonamide Derivative on Silica Gel

  • Slurry Preparation: In a beaker, add silica gel to your chosen starting mobile phase (e.g., 9:1 hexane:ethyl acetate) to create a slurry.

  • Column Packing: Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude sulfonamide derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Apply gentle pressure (e.g., using a pump or an inert gas line) to start the elution.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp or with a suitable stain.

    • Combine the fractions containing your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain your purified sulfonamide derivative.

Data Presentation

Table 1: Example Mobile Phase Compositions for Sulfonamide Separation

Stationary PhaseMobile PhaseSulfonamides SeparatedReference
Silica in series with Aminopropyl10% to 30% Methanol in CO2 (gradient)Sulfamethazine, Sulfamerazine, Sulfapyridine, etc.[3]
Phenylamide modified silicaAcetonitrile:Water (50:50)Sulfathiazole, Sulfamethazine, Sulfamethoxazole, etc.[5]
C18 (hydrophilic endcapped)0.070 M SDS and 6.0% 1-propanolA mixture of twelve sulfonamides[14]
YMC-Triart C8Acetonitrile and Dipotassium hydrogen phosphate buffer (gradient)4-Amino Benzene Sulphonamide[6]
C12-diol mixed-modeAcetonitrile/Phosphate buffer (pH 6.5) (gradient)A mixture of eight sulfonamides[8]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Poor Separation Inappropriate mobile phase polarity or composition.Optimize mobile phase using TLC; use a gradient elution.
Unsuitable stationary phase.Try a different stationary phase (e.g., amide-modified, aminopropyl, C8/C18).
Compound Not Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Compound is degrading on the column.Test for stability on a TLC plate; consider using a deactivated or different stationary phase.
Peak Tailing Column overload.Reduce the amount of sample loaded onto the column.
Flow rate is too fast.Optimize the flow rate.
Peak Fronting Column overload.Reduce the amount of sample loaded.
Ion-exclusion effects.Adjust sample concentration or mobile phase ionic strength.

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up sulfonamide synthesis from the lab to a pilot or commercial scale?

A1: Scaling up sulfonamide synthesis introduces several challenges that can impact yield, purity, and safety. Key challenges include:

  • Reaction Kinetics and Heat Management: Exothermic reactions can become difficult to control on a larger scale, leading to temperature gradients, side reactions, and potential runaway reactions.[1]

  • Mixing and Mass Transfer: Achieving homogenous mixing in large reactors is more complex and can affect reaction rates and impurity profiles.

  • Impurity Profile Control: The types and quantities of impurities may change with scale due to longer reaction times, temperature variations, and differences in raw material grades.[2]

  • Purification and Isolation: Crystallization, a common purification method, can be affected by cooling rates and solvent volumes, influencing crystal size, morphology, and purity.

  • Safety Considerations: Handling large quantities of reagents and solvents increases safety risks, including the potential for crystalluria, where the product precipitates in the kidneys if not properly managed.[3]

Q2: How does raw material quality impact the scale-up of sulfonamide synthesis?

A2: The quality and consistency of raw materials are critical for a reproducible and successful scale-up. Variations in starting materials can lead to:

  • Inconsistent Yields and Purity: Impurities in raw materials can act as catalysts or inhibitors, or participate in side reactions, leading to a higher level of impurities in the final product and lower yields.

  • Process Deviations: The physical properties of raw materials, such as particle size and density, can affect dissolution rates and mixing efficiency in large reactors.

  • Formation of Unexpected Byproducts: Reactive impurities in starting materials can lead to the formation of novel, and potentially toxic, byproducts that were not observed at the lab scale.

Q3: What are the common impurities encountered in sulfonamide synthesis and what are the typical regulatory limits?

A3: Common impurities in sulfonamide synthesis can originate from starting materials, intermediates, byproducts, and degradation products.[2][4] Examples include:

  • Unreacted Starting Materials and Intermediates: Such as p-aminobenzenesulfonamide.[4]

  • Side-Reaction Products: For instance, N-methyl impurities or hydroxy-substituted derivatives can form under certain conditions.[5]

  • Residual Solvents: Organic solvents used in the reaction or purification steps that are not completely removed.[6]

  • Degradation Products: Formed during storage or under harsh reaction conditions.

Regulatory agencies like the ICH have established guidelines for impurity limits in new drug substances. The identification threshold for impurities is typically 0.1% for a maximum daily dose of ≤ 2 g/day .[2]

Q4: What are the key safety precautions to consider during the large-scale synthesis of sulfonamides?

A4: Key safety precautions include:

  • Controlling Exothermic Reactions: Implement robust temperature monitoring and control systems to prevent runaway reactions.[1]

  • Preventing Crystalluria: For sulfonamides intended for therapeutic use, it is crucial to control particle size and ensure adequate hydration during administration to prevent precipitation in the kidneys.[3] Modifying the pKa of the sulfonamide through structural changes can also minimize this risk.

  • Handling of Hazardous Materials: Use appropriate personal protective equipment (PPE) and engineering controls when handling corrosive or toxic reagents like sulfonyl chlorides.

  • Solvent Safety: Manage the risks associated with flammable and volatile organic solvents.

Troubleshooting Guides

Problem 1: Low Yield
Symptom Possible Cause Suggested Solution
The final product yield is significantly lower than in the lab-scale synthesis.Incomplete Reaction: Insufficient reaction time or inadequate mixing leading to unreacted starting materials.Monitor the reaction progress using analytical techniques like HPLC or TLC. Optimize mixing speed and reaction time for the larger scale.
Side Reactions: Formation of byproducts due to poor temperature control or impurities in starting materials.Ensure precise temperature control of the reactor. Analyze raw materials for impurities that may interfere with the reaction.
Product Loss During Workup/Purification: Inefficient extraction or crystallization leading to loss of product.Optimize the extraction and purification protocols for the larger volume. For crystallization, control the cooling rate to maximize crystal formation.
Problem 2: High Impurity Levels
Symptom Possible Cause Suggested Solution
The purity of the final product is below the required specification.Formation of Process-Related Impurities: Side reactions occurring at a higher rate on a larger scale.Re-evaluate and optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry.
Degradation of Product: The product may be degrading under the reaction or workup conditions.Investigate the stability of the product under the process conditions. Consider milder reaction conditions or a more rapid workup.
Ineffective Purification: The chosen purification method is not adequately removing specific impurities.Analyze the impurity profile to identify the challenging impurities. Modify the purification method, for example, by changing the crystallization solvent or using chromatography.
Problem 3: Poor Crystal Quality or Difficulty in Filtration
Symptom Possible Cause Suggested Solution
The product crystallizes as fine needles or an oil, making filtration difficult.Rapid Crystallization: The solution is being cooled too quickly, leading to the formation of small, poorly formed crystals.Slow down the cooling rate of the crystallization mixture. Consider using a seeded crystallization process.
Solvent Issues: The chosen crystallization solvent is not optimal for the desired crystal morphology.Screen different solvents or solvent mixtures to find conditions that promote the growth of larger, more easily filterable crystals.
Presence of Impurities: Certain impurities can inhibit crystal growth or alter crystal habit.Ensure the material being crystallized has a high initial purity. Consider a pre-purification step if necessary.

Data Presentation

Table 1: Comparison of Yield and Purity of Sulfonamide Derivatives with Amino Acids under Different Reaction Conditions [5]

Amino Acid (AA) TypeReaction EnvironmentYield (%)Purity (%)Common Impurities Detected
Hydrophobic AA (Ala, Phe, Trp)Na₂CO₃ / Water94-9992.55-96.81None detected
Polar Neutral AA (Ser, Thr)Na₂CO₃ / Water73-9387.09-94.421.50-5.37% hydroxy-AA-substituted derivatives
Acidic AA (Asp, Glu)Na₂CO₃ / Water73-9387.09-94.421.50-5.37% hydroxy-AA-substituted derivatives and unreacted starting material

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Sulfamethoxazole

This protocol is a general guideline and should be optimized for specific equipment and scale.

Materials:

  • N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulfonamide

  • 10% Sodium Hydroxide (NaOH) solution

  • Acetic Acid

  • Water

Procedure:

  • Charge the reactor with a solution of N-(5-methylisoxazol-3-yl)-4-acetamidobenzenesulfonamide in 10% NaOH solution.

  • Heat the mixture to 80°C and stir for 1 hour.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution to a pH of 6 with acetic acid to precipitate the sulfamethoxazole.

  • Filter the precipitate and wash with water.

  • Dry the product under vacuum to yield sulfamethoxazole as an off-white solid. A yield of approximately 96% with a purity of >99% can be expected.[7]

Protocol 2: Removal of Residual Solvents

This protocol describes a general method for removing residual organic solvents from the final sulfonamide product.

Procedure:

  • Place the bulk sulfonamide substance containing residual solvent in a vacuum oven.

  • Introduce water vapor into the oven while maintaining a vacuum. The water vapor will displace the residual organic solvent molecules from the crystal lattice.

  • Continue this "vacuum hydration" process until the level of the residual organic solvent is below the acceptable limit, as determined by GC analysis.

  • If the final product is not a hydrate, the excess water can be removed by conventional vacuum drying without the introduction of water vapor.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup and Isolation cluster_purification Purification and Drying A Charge Reactor with Starting Material and NaOH B Heat to 80°C and Stir A->B C Monitor Reaction by HPLC B->C D Cool to Room Temperature C->D Reaction Complete E Neutralize with Acetic Acid (pH 6) D->E F Filter Precipitate E->F G Wash with Water F->G H Dry Under Vacuum G->H I Final Product: Sulfamethoxazole H->I

Diagram 1: Experimental workflow for the synthesis of sulfamethoxazole.

troubleshooting_logic Start Low Yield Observed Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there significant side products? A1_Yes->Q2 Sol1 Optimize reaction time and/or mixing A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Check raw material purity and optimize temperature control A2_Yes->Sol2 Sol3 Optimize workup and purification to minimize product loss A2_No->Sol3

Diagram 2: Troubleshooting logic for addressing low yield in sulfonamide synthesis.

References

Technical Support Center: N-(3,4-dimethoxyphenyl)benzenesulfonamide Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3,4-dimethoxyphenyl)benzenesulfonamide. The information provided is based on the general stability characteristics of sulfonamides and best practices for stability testing.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Aqueous Solution

Symptoms:

  • Loss of parent compound peak intensity in HPLC analysis over time.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

Possible Causes & Troubleshooting Steps:

  • pH of the Solution: The stability of sulfonamides is pH-dependent. Acidic conditions generally promote hydrolysis more than neutral or alkaline conditions.[1]

    • Recommendation: Measure the pH of your solution. If it is acidic, consider adjusting the pH to a neutral or slightly alkaline range (pH 7-9) for improved stability.[2] The anionic form of sulfonamides, more common at higher pH, is less prone to hydrolysis.[1]

  • Elevated Temperature: Higher temperatures can accelerate the degradation of sulfonamides.[1]

    • Recommendation: Store solutions of this compound at controlled room temperature or under refrigerated conditions, protected from excessive heat. If your experimental protocol requires elevated temperatures, minimize the duration of heat exposure.

  • Light Exposure: Photodegradation can be a factor in the degradation of many pharmaceutical compounds.

    • Recommendation: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible.

Issue 2: Difficulty in Developing a Stability-Indicating HPLC Method

Symptoms:

  • Poor separation between the parent peak and degradation product peaks.

  • Co-elution of impurities with the main peak.

  • Inconsistent peak shapes or retention times.

Possible Causes & Troubleshooting Steps:

  • Inadequate Forced Degradation Study: A robust stability-indicating method must be able to resolve the parent drug from all potential degradation products. This requires generating a sufficient amount and variety of degradants through forced degradation studies.[3]

    • Recommendation: Perform a comprehensive forced degradation study under a variety of stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate a representative sample of degradation products.[4][5]

  • Suboptimal Chromatographic Conditions: The mobile phase composition, pH, column type, and temperature may not be suitable for separating the parent compound from its degradants.

    • Recommendation:

      • Experiment with different mobile phase compositions and gradients.

      • Adjust the pH of the mobile phase to alter the ionization state of the analyte and degradants, which can significantly impact retention and selectivity.

      • Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best resolution.

      • Optimize the column temperature to improve peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

Based on the general degradation pathways of sulfonamides, potential degradation of this compound may occur through:

  • Hydrolysis: Cleavage of the sulfonamide bond (S-N bond) is a primary hydrolytic degradation pathway, especially under acidic conditions.[1]

  • Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to oxidizing agents or atmospheric oxygen over time.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

  • Specific Bond Cleavage: Other potential pathways include cleavage of the C-N bond or the release of sulfur dioxide (SO2).[6]

Q2: How can I perform a forced degradation study for this compound?

A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[3][5] A typical study involves exposing a solution of the compound to the following conditions:

Stress ConditionRecommended Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, heated at 60-80°C for several hours.
Base Hydrolysis 0.1 M to 1 M NaOH, at room temperature or slightly heated for several hours.
Oxidation 3% to 30% H₂O₂, at room temperature for several hours.[7]
Thermal Degradation Heat the solid compound or a solution at a high temperature (e.g., 70-80°C) for an extended period.
Photolytic Degradation Expose a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A dark control should be run in parallel.

Q3: What analytical techniques are recommended for analyzing the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the parent compound and its degradation products. A validated, stability-indicating HPLC method is essential.[3][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of degradation products, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural elucidation of isolated degradation products.[10]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution at 80°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at room temperature for 2, 4, 8, and 24 hours.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber. Wrap a control vial in aluminum foil and place it in the same chamber.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to an appropriate concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by a stability-indicating HPLC method. Calculate the percentage of degradation and identify the major degradation products.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation (Stress Conditions) cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 80°C) prep->acid base Base Hydrolysis (0.1M NaOH, RT) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms nmr NMR for Structure Elucidation lcms->nmr eval Assess Degradation Profile & Identify Pathways nmr->eval

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected Degradation Observed ph Is the solution pH acidic? start->ph temp Is the solution exposed to high temperatures? start->temp light Is the solution exposed to light? start->light adjust_ph Adjust pH to neutral/alkaline ph->adjust_ph Yes control_temp Store at controlled/refrigerated temperature temp->control_temp Yes protect_light Use amber vials or protect from light light->protect_light Yes

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted benzenesulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shift ranges for the aromatic protons of a benzenesulfonamide?

A1: The chemical shifts of the aromatic protons in benzenesulfonamides are influenced by the electronic effects of the sulfonamide group and any other substituents on the benzene ring. The aromatic protons typically resonate in the range of 7.0-8.5 ppm.[1] The protons ortho to the electron-withdrawing sulfonamide group are generally shifted downfield (to a higher ppm value) compared to the meta and para protons.

Q2: How do different substituents on the benzene ring affect the ¹H NMR spectrum?

A2: Substituents on the benzene ring can cause significant changes in the chemical shifts and coupling patterns of the aromatic protons.[2][3]

  • Electron-donating groups (EDGs) like -NH₂, -OH, and -OCH₃ tend to shield the aromatic protons, causing an upfield shift (lower ppm). This effect is most pronounced for the ortho and para protons.

  • Electron-withdrawing groups (EWGs) such as -NO₂, -CN, and -C(O)R deshield the aromatic protons, resulting in a downfield shift (higher ppm). This effect is also most significant for the ortho and para positions.

The substitution pattern (ortho, meta, or para) will determine the multiplicity and appearance of the signals.[4]

Q3: What are the characteristic J-coupling constants for protons on a substituted benzene ring?

A3: The coupling constants (J-values) between aromatic protons are highly dependent on their relative positions. These values are crucial for assigning the substitution pattern.[5][6]

Coupling TypeNumber of BondsTypical J-value (Hz)
Ortho (³J)37 - 10
Meta (⁴J)42 - 3
Para (⁵J)50 - 1

Ortho coupling is the largest and is observed between adjacent protons. Meta coupling is significantly smaller, and para coupling is often not resolved.[5][7]

Q4: How does the choice of NMR solvent affect the spectrum of a benzenesulfonamide?

A4: The choice of solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the -NH protons of the sulfonamide group.[8][9][10][11] Aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts or ASIS) due to their magnetic anisotropy, which can be useful for resolving overlapping signals.[12] It is common to see different spectral patterns for the same compound when run in different solvents like CDCl₃ versus DMSO-d₆.[12]

Q5: What are the expected ¹³C NMR chemical shifts for substituted benzenesulfonamides?

A5: The aromatic carbons in substituted benzenesulfonamides typically appear in the range of 110-150 ppm. The carbon atom attached to the sulfonamide group (ipso-carbon) is often observed further downfield. The chemical shifts of the other aromatic carbons are influenced by the nature and position of the substituents.[13][14][15]

Troubleshooting Guides

Problem 1: My aromatic signals are overlapping and difficult to interpret.

Solution: Signal overlap in the aromatic region is a common issue, especially with multiple substituents.[12] Here are several strategies to resolve overlapping signals:

  • Change the NMR Solvent: As mentioned in the FAQ, using a different deuterated solvent can alter the chemical shifts of the aromatic protons and potentially resolve the overlap.[10][12] Aromatic solvents like benzene-d₆ are particularly effective for this.[12]

  • Increase the Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.[16][17][18][19]

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are J-coupled, helping to identify adjacent protons in a spin system.[18]

    • TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, not just immediate neighbors.[18]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which is excellent for spreading out overlapping proton signals based on the larger chemical shift dispersion of ¹³C.[17]

    • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is useful for assigning quaternary carbons and piecing together molecular fragments.

Problem 2: I am not sure about the substitution pattern on the benzene ring.

Solution: The substitution pattern can be determined by a careful analysis of the number of signals, their integration, their multiplicities, and their coupling constants.

  • Monosubstituted: A monosubstituted benzene ring will show a complex multiplet integrating to 5 protons, although in some cases, it can resolve into more distinct patterns.[4][20]

  • Para-disubstituted: A para-disubstituted ring with different substituents often gives a characteristic pair of doublets (an AA'BB' system), each integrating to 2 protons.[21] If the substituents are very similar electronically, the two doublets may be very close together or even appear as a singlet.

  • Ortho-disubstituted: An ortho-disubstituted ring will typically show four distinct signals in the aromatic region, often as complex multiplets.[21]

  • Meta-disubstituted: A meta-disubstituted ring will also generally display four signals in the aromatic region.[21] One proton may appear as a broad singlet or a triplet with small meta couplings.

The following diagram illustrates the expected splitting patterns for a disubstituted benzene ring with two different substituents, 'X' and 'Y'.

Fig 1. Idealized ¹H NMR patterns for disubstituted benzenes.

Problem 3: I can't find the signal for the sulfonamide N-H proton.

Solution: The N-H proton of a sulfonamide can be broad and its chemical shift is highly variable, often appearing between 8 and 11 ppm, but sometimes outside this range. Its appearance and position are dependent on concentration, solvent, and temperature.

  • D₂O Exchange: To confirm the identity of an N-H peak, add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, and the peak will disappear or significantly decrease in intensity.[12]

Problem 4: My baseline is distorted, or I have broad peaks.

Solution: A poor baseline or broad peaks can result from several issues:

  • Sample Concentration: A sample that is too concentrated can lead to broad peaks and a distorted baseline.[12] Try diluting your sample.

  • Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer can often resolve this issue.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your sample and NMR tube are clean.

  • Insoluble Material: The presence of suspended solids will degrade the spectral quality. Filter your sample into the NMR tube.

The following flowchart outlines a general troubleshooting workflow for interpreting complex NMR spectra of substituted benzenesulfonamides.

troubleshooting_workflow start Start: Complex Spectrum check_sample 1. Check Sample Preparation (Concentration, Purity, Solvent) start->check_sample reprepare_sample Reprepare and Filter Sample check_sample->reprepare_sample Issues Found acquire_1d 2. Analyze 1D ¹H NMR (Integration, Multiplicity, J-coupling) check_sample->acquire_1d OK reprepare_sample->acquire_1d assign_structure Tentative Structure Assignment acquire_1d->assign_structure signal_overlap Signals Overlapping? assign_structure->signal_overlap change_solvent Change Solvent (e.g., to Benzene-d6) signal_overlap->change_solvent Yes run_2d_nmr 3. Acquire 2D NMR (COSY, HSQC, HMBC) signal_overlap->run_2d_nmr Yes, or for confirmation confirm_nh 4. Confirm N-H Proton (D₂O Exchange) signal_overlap->confirm_nh No change_solvent->acquire_1d run_2d_nmr->confirm_nh final_assignment Final Structure Assignment confirm_nh->final_assignment end End final_assignment->end

Fig 2. Troubleshooting workflow for NMR interpretation.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the substituted benzenesulfonamide for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent will depend on the solubility of the compound.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating or sonication can be used, but be cautious of sample degradation.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

  • Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's requirements.

Protocol 2: D₂O Exchange for Identification of N-H Protons

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample following Protocol 1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the N-H proton should disappear or be significantly reduced in the spectrum acquired after the addition of D₂O.

Protocol 3: Acquiring a 2D COSY Spectrum

  • Sample Preparation: Prepare a slightly more concentrated sample than for a standard ¹H NMR (e.g., 10-15 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.

  • Spectrometer Setup: Tune and lock the spectrometer on the deuterium signal of the solvent. Optimize the shimming for a homogeneous magnetic field.

  • Pulse Program Selection: Select the appropriate COSY pulse program from the spectrometer's software library (a gradient-selected COSY, e.g., 'gCOSY', is often standard).

  • Acquisition Parameters:

    • Set the spectral width to encompass all proton signals.

    • Set the number of increments in the indirect dimension (t₁) to achieve the desired resolution (e.g., 256 or 512).

    • Set the number of scans per increment based on the sample concentration (e.g., 2, 4, or 8).

  • Data Acquisition: Start the acquisition. The experiment time will depend on the chosen parameters.

  • Processing and Analysis: After acquisition, the data will be Fourier transformed in both dimensions. The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate J-coupling between protons.

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a substituted benzenesulfonamide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup (Lock, Tune, Shim) filter->setup acquire_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) setup->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, etc.) [If needed] acquire_1d->acquire_2d process Process Spectra (FT, Phasing, Baseline Correction) acquire_2d->process analyze_1d Analyze 1D Spectra (Chemical Shift, Integration, Multiplicity) process->analyze_1d analyze_2d Analyze 2D Spectra (Correlations) analyze_1d->analyze_2d assign Assign Signals & Elucidate Structure analyze_2d->assign

Fig 3. General workflow for NMR analysis.

References

Validation & Comparative

Structure-Activity Relationship of N-(3,4-dimethoxyphenyl)benzenesulfonamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(3,4-dimethoxyphenyl)benzenesulfonamide scaffold is a key pharmacophore in the development of various therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their evaluation as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, a critical target in cancer therapy. The data presented herein is derived from key studies investigating the optimization of this chemical series for improved pharmacological properties.

Comparative Analysis of Biological Activity

The inhibitory activity of this compound analogs is significantly influenced by the substitution pattern on the benzenesulfonyl moiety. A systematic study of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs revealed that the presence of the 3,4-dimethoxybenzenesulfonyl group results in the most potent inhibition of HIF-1 activated transcription.[1]

The following table summarizes the quantitative data from a luciferase reporter gene assay, comparing the inhibitory concentration (IC50) of various analogs.

Compound IDArylsulfonyl GroupIC50 (µM)
1 3,4-dimethoxybenzenesulfonyl 1.2 ± 0.1
24-methoxybenzenesulfonyl2.5 ± 0.2
33-methoxybenzenesulfonyl3.1 ± 0.3
4benzenesulfonyl5.6 ± 0.5
54-methylbenzenesulfonyl> 10

Data sourced from a study on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs.[1]

The data clearly indicates that the 3,4-dimethoxy substitution pattern on the benzenesulfonyl ring is critical for potent HIF-1 pathway inhibition. Analogs with a single methoxy group at either the 3- or 4-position are less active, and the unsubstituted benzenesulfonyl analog shows a significant drop in potency. The introduction of a methyl group at the 4-position leads to a loss of activity.

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key SAR findings for the arylsulfonyl moiety of the this compound scaffold as a HIF-1 inhibitor.

Caption: SAR of the arylsulfonyl group on HIF-1 inhibition.

Experimental Protocols

General Synthesis of N-(Aryl)benzenesulfonamide Analogs

The synthesis of N-(aryl)benzenesulfonamide derivatives is typically achieved through the reaction of a substituted aniline with a corresponding benzenesulfonyl chloride in the presence of a base.

Example Protocol:

  • To a solution of the appropriate aniline (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or acetone) at 0 °C, the corresponding benzenesulfonyl chloride (1.1 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 2-12 hours) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-(aryl)benzenesulfonamide analog.

HIF-1 Reporter Gene Assay

The inhibitory activity of the synthesized compounds on the HIF-1 pathway can be evaluated using a luciferase reporter gene assay.

Protocol Outline:

  • Human cancer cells (e.g., U251 glioma cells) are co-transfected with a pGL2-HRE-luciferase reporter plasmid (containing hypoxia-responsive elements) and a pRL-SV40 plasmid (for normalization).

  • After transfection, cells are treated with various concentrations of the test compounds.

  • The cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified time (e.g., 16 hours).

  • Luciferase activity is measured using a dual-luciferase reporter assay system.

  • The IC50 values are calculated from the dose-response curves.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and biological evaluation of this compound analogs.

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis Synthesis of Analogs (Aniline + Sulfonyl Chloride) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay HIF-1 Reporter Gene Assay Characterization->Assay Screening Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Lead Optimization

Caption: Workflow for synthesis and evaluation of analogs.

References

comparing the efficacy of different substituted benzenesulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Substituted Benzenesulfonamides

Introduction

Benzenesulfonamides are a versatile class of organic compounds characterized by a sulfonamide group attached to a benzene ring. This scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The efficacy of benzenesulfonamide derivatives can be finely tuned through the introduction of various substituents on the benzene ring and the sulfonamide nitrogen, leading to compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of different substituted benzenesulfonamides against various enzymatic targets, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Efficacy

The inhibitory potential of substituted benzenesulfonamides is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following tables summarize the efficacy of various benzenesulfonamide derivatives against several key enzyme targets.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Different isoforms are involved in various physiological and pathological processes, making them attractive drug targets.

CompoundhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IV (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)Reference
Benzenesulfonamide (1)0.0860.1017.960.0970.090[1]
N-hydroxybenzenesulfonamide (2)2.735.4724.660.31.53[1]
N-methoxybenzenesulfonamide (3)>10008.9639.564.38.32[1]
N-nitrobenzenesulfonamide (4)58.364.211.04.53.9[1]
Acetazolamide (AAZ)0.250.0120.0740.0260.006[1]
SLC-0111---Potent Inhibitor-[2][3]
4-(2-amino-pyrimidin-4-yl)-benzenesulfonamide0.2500.012-0.0250.0058[2]
4-(2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (35)-----[4]
4-(2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (36)-----[4]
Cyclic urea 9c-----

Note: Some values are reported as potent inhibitors without specific Ki values in the provided abstracts.

Table 2: Inhibition of Other Enzyme Systems

Benzenesulfonamide derivatives have also been evaluated against other important enzyme targets.

Compound SeriesAcetylcholinesterase (AChE) (Kᵢ, µM)α-Glycosidase (α-GLY) (Kᵢ, µM)Glutathione S-Transferase (GST) (Kᵢ, µM)Reference
10 and 10i2.26 ± 0.45 – 3.57 ± 0.9795.73 ± 13.67 – 102.45 ± 11.7222.76 ± 1.23 – 49.29 ± 4.49[5]
CompoundTargetIC₅₀ (µM)Reference
RN-9893TRPV42.07 ± 0.90[6]
1bTRPV40.71 ± 0.21[6]
1fTRPV40.46 ± 0.08[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.

Carbonic Anhydrase Inhibition Assay

The inhibition of carbonic anhydrase activity is often measured using a stopped-flow technique.[1][7] This method assesses the inhibition of the CO₂ hydration reaction catalyzed by CA.

  • Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The enzyme activity is determined by monitoring the change in absorbance of a pH indicator.

  • Procedure:

    • A solution of the CA isoenzyme is mixed with the benzenesulfonamide inhibitor at varying concentrations and incubated for a specific period.

    • This mixture is then rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

    • The change in absorbance of a pH indicator (e.g., p-nitrophenol) is monitored over time.

    • The initial rates of the reaction are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.

    • The IC₅₀ values are then converted to Kᵢ values using the Cheng-Prusoff equation.

Cytotoxicity Assay (Trypan Blue Exclusion)

The cytotoxic effect of benzenesulfonamide derivatives on cancer cell lines can be determined using the trypan blue exclusion assay.[8]

  • Principle: This assay distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

  • Procedure:

    • Cancer cells (e.g., U87 glioblastoma cells) are seeded in culture plates and treated with different concentrations of the benzenesulfonamide compounds for a specified duration.

    • After treatment, the cells are harvested and stained with a trypan blue solution.

    • The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.

    • The percentage of cell viability is calculated, and the IC₅₀ value (concentration that inhibits 50% of cell growth) is determined.

Visualizations

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel benzenesulfonamide inhibitors.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Structure-Activity Relationship a Design of Derivatives b Chemical Synthesis a->b c Purification & Characterization (NMR, MS, etc.) b->c d Enzyme Inhibition Assays (e.g., CA, AChE) c->d f Cytotoxicity Assays (e.g., Trypan Blue) c->f e Determination of IC50/Ki d->e h SAR Analysis e->h g Determination of IC50 f->g g->h i Lead Optimization h->i i->a

A generalized workflow for the development of benzenesulfonamide inhibitors.

Signaling Pathway Involvement: CA IX in Tumor Hypoxia

Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of tumors and is associated with poor prognosis. Its expression is induced by hypoxia (low oxygen levels), and it plays a crucial role in pH regulation in the tumor microenvironment, promoting tumor cell survival and proliferation.

References

A Comparative Guide to the Synthetic Validation of N-(3,4-dimethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic methods for the preparation of N-(3,4-dimethoxyphenyl)benzenesulfonamide, a key intermediate in various research and development applications. The methods evaluated are the traditional condensation reaction and a modern microwave-assisted approach. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method based on efficiency, yield, and environmental impact.

Method 1: Conventional Synthesis

The conventional synthesis of this compound involves the reaction of 3,4-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base. This well-established method is reliable and straightforward to implement in a standard laboratory setting.

Experimental Protocol
  • Reaction Setup: To a solution of 3,4-dimethoxyaniline (1.0 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add pyridine (2.0 equivalents) as a base.

  • Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with 2N HCl. Separate the organic layer and wash sequentially with 5% NaHCO₃ solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like CH₂Cl₂/Hexane.

Method 2: Microwave-Assisted Synthesis

The microwave-assisted synthesis offers a more rapid and efficient alternative to the conventional method. This approach utilizes the direct coupling of benzenesulfonic acid with 3,4-dimethoxyaniline, activated by 2,4,6-trichloro-[1][2][3]-triazine (TCT) under microwave irradiation.[1] This method avoids the need to handle moisture-sensitive sulfonyl chlorides.

Experimental Protocol
  • Activation of Sulfonic Acid: In a microwave-safe vessel, combine benzenesulfonic acid (1.0 equivalent), 2,4,6-trichloro-[1][2][3]-triazine (TCT) (1.0 equivalent), and triethylamine (1.5 equivalents) in acetone. Irradiate the mixture in a microwave reactor at 80°C for 20 minutes.

  • Amination: To the resulting mixture, add 3,4-dimethoxyaniline (1.2 equivalents) and a 2M aqueous solution of NaOH.

  • Microwave Reaction: Seal the vessel and irradiate in the microwave reactor at 50°C for 10 minutes.[1]

  • Work-up: After cooling, filter the reaction mixture through Celite® to remove insoluble salts. Dilute the filtrate with dichloromethane (CH₂Cl₂) and wash with water, saturated aqueous Na₂CO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure product.

Performance Comparison

The following table summarizes the key performance indicators for the two synthetic methods. The data for the conventional method is extrapolated from a closely related synthesis, while the data for the microwave-assisted method is based on a general procedure for sulfonamide synthesis.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 12 hours~30 minutes
Typical Yield 75-85%85-95%
Starting Materials 3,4-dimethoxyaniline, Benzenesulfonyl chloride3,4-dimethoxyaniline, Benzenesulfonic acid
Reagents Pyridine, CH₂Cl₂, HCl, NaHCO₃TCT, Triethylamine, Acetone, NaOH
Purification Recrystallization often requiredOften high purity without chromatography
Throughput Low to moderateHigh
Environmental Impact Use of chlorinated solventsReduced solvent usage, shorter energy input

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for both the conventional and microwave-assisted synthetic methods.

conventional_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Reaction_Vessel Reaction in CH₂Cl₂ (12h, Room Temp) 3,4-Dimethoxyaniline->Reaction_Vessel Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel Quenching Quench with 2N HCl Reaction_Vessel->Quenching Extraction Wash with NaHCO₃ and Brine Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product N-(3,4-dimethoxyphenyl) benzenesulfonamide Recrystallization->Final_Product

Caption: Workflow for the conventional synthesis of this compound.

microwave_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Benzenesulfonic_Acid Benzenesulfonic Acid MW_Activation Microwave Activation (20 min, 80°C) Benzenesulfonic_Acid->MW_Activation TCT TCT TCT->MW_Activation Triethylamine Triethylamine Triethylamine->MW_Activation 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline MW_Amination Microwave Amination (10 min, 50°C) 3,4-Dimethoxyaniline->MW_Amination MW_Activation->MW_Amination Filtration Filtration through Celite® MW_Amination->Filtration Extraction Wash with Na₂CO₃ and Brine Filtration->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product N-(3,4-dimethoxyphenyl) benzenesulfonamide Evaporation->Final_Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Conclusion

The choice between the conventional and microwave-assisted synthesis of this compound will depend on the specific needs of the researcher and the available laboratory infrastructure. The conventional method is a robust and accessible technique that provides good yields, albeit with longer reaction times and the use of chlorinated solvents. In contrast, the microwave-assisted method offers significant advantages in terms of reaction speed, yield, and a more favorable environmental profile, making it an excellent choice for high-throughput synthesis and green chemistry initiatives.[4] Researchers are encouraged to consider these factors when selecting a synthetic route for this valuable compound.

References

A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the spectroscopic data of sulfonamide isomers, offering valuable insights for researchers, scientists, and drug development professionals. By presenting key experimental data in a clear, comparative format, this document aims to facilitate the identification and differentiation of these structurally similar compounds.

Sulfonamide isomers, molecules with the same chemical formula but different structural arrangements, often exhibit distinct biological activities and pharmacological profiles. Consequently, their accurate identification is crucial in drug development and quality control. This guide focuses on the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the differentiation of sulfonamide isomers.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for representative sulfonamide isomers, providing a basis for their differentiation.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm
IsomerAromatic Protons-SO₂NH- ProtonOther Key Protons
Sulfanilamide 6.51 - 7.708.78 - 10.155.92 (-NH₂)
Sulfadiazine 6.80 - 8.50~11.5Pyrimidine protons
Sulfamethoxazole 6.70 - 7.60~10.9Isoxazole protons
Sulfisoxazole 6.60 - 7.80~10.5Isoxazole protons

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: Key IR Absorption Frequencies (cm⁻¹)
Isomerν(N-H) stretch (amine)ν(N-H) stretch (sulfonamide)ν(S=O) asymmetric stretchν(S=O) symmetric stretchν(S-N) stretch
Arylsulphonamides (general) 3390–3323[1]3279–3229[1]1344–1317[1]1187–1147[1]924–906[1]
Substituted Sulfonamides 3459–33383349–31441320–1310[2]1155–1143[2]914–895[2]

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.

Table 3: Mass Spectrometry (MS) Fragmentation Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Sulfamethoxazole (SMX) 253156, 108, 92
Sulfisoxazole (SIX) 253156, 108, 92

Note: While isomers like SMX and SIX can have similar fragmentation pathways, the relative intensities of the fragment ions may differ, aiding in their differentiation.[3]

Table 4: UV-Vis Absorption Maxima (λₘₐₓ)
Isomerλₘₐₓ (nm)
Sulfanilamide 192, 262[4]

Note: The pH of the solution can significantly affect the UV-Vis absorption spectrum of sulfonamides.[5]

Experimental Workflow

The general workflow for a comparative spectroscopic analysis of sulfonamide isomers is outlined below. This process involves sample preparation, data acquisition using various spectroscopic techniques, and a final comparative analysis of the obtained data.

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output Prep Isomer Samples NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS UV UV-Vis Spectroscopy Prep->UV Compare Comparative Analysis NMR->Compare IR->Compare MS->Compare UV->Compare Report Identification & Differentiation Compare->Report

Figure 1: General workflow for the comparative spectroscopic analysis of sulfonamide isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of protons and carbon atoms, providing information on the molecular structure.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sulfonamide isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra to observe the chemical shifts and coupling patterns of protons. The proton of the sulfonamide –SO₂NH– group typically appears as a singlet between 8.78 and 10.15 ppm.[2] Aromatic protons show signals in the region between 6.51 and 7.70 ppm.[2]

    • Acquire ¹³C NMR spectra to identify the number and type of carbon atoms.

  • Data Analysis: Compare the chemical shifts, integration values, and coupling constants of the different isomers.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Samples can be analyzed as a solid (using KBr pellets or a diamond ATR accessory) or in solution. For solid-state analysis, the spectra are typically measured in the range of 400 to 4000 cm⁻¹.[1]

  • Data Acquisition: Record the IR spectrum and identify the characteristic absorption bands. Key vibrational modes for sulfonamides include N-H stretching, S=O stretching (asymmetric and symmetric), and S-N stretching.[1][2]

  • Data Analysis: Compare the positions and intensities of the characteristic absorption bands of the isomers. For instance, the asymmetric and symmetric SO₂ stretching vibrations appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[1]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule, which can be used for identification and structural elucidation.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS/MS).[6][7]

  • Sample Preparation: Prepare a dilute solution of the sulfonamide isomer in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Different ionization techniques (e.g., Electrospray Ionization - ESI) can be used. Acquire the mass spectrum, showing the molecular ion and fragment ions.

  • Data Analysis: Compare the mass-to-charge ratio (m/z) of the molecular ions and the fragmentation patterns of the isomers. Even though isomers have the same molecular weight, their fragmentation patterns can be distinct.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To measure the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within the molecule.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve the sulfonamide isomer in a suitable solvent (e.g., ethanol, water) to a known concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity of the isomers. The absorption pattern can be influenced by the pH of the solution.[5]

By employing a combination of these spectroscopic techniques and carefully comparing the resulting data, researchers can confidently differentiate between sulfonamide isomers, ensuring the correct identification of these important pharmaceutical compounds.

References

N-(3,4-dimethoxyphenyl)benzenesulfonamide: A Head-to-Head Comparison with Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Inhibitory Potency

The inhibitory potential of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is compared with clinically used inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. The following table summarizes the available inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). Lower values indicate higher potency.

CompoundhCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IV (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
(E)-4-(2-(3,4-dimethoxybenzylidene)hydrazineyl)benzenesulfonamide48810.3-30.88.05
Acetazolamide25012-25.85.7
Dorzolamide6000.186.9--
Brinzolamide~1,3653.1945.3--

Data for (E)-4-(2-(3,4-dimethoxybenzylidene)hydrazineyl)benzenesulfonamide is presented as a proxy for N-(3,4-dimethoxyphenyl)benzenesulfonamide due to structural similarity. Data for known inhibitors is compiled from various sources[1][2][3].

Mechanism of Action: Targeting the Catalytic Zinc Ion

Sulfonamide-based carbonic anhydrase inhibitors function by coordinating to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide. The binding of the sulfonamide group to the zinc ion effectively blocks the enzyme's activity.

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 Coordination His2 His Zn->His2 Coordination His3 His Zn->His3 Coordination Water H₂O/OH⁻ Zn->Water Coordination HCO3 HCO₃⁻ Water->HCO3 Conversion Sulfonamide R-SO₂NH₂ Sulfonamide->Zn Inhibition CO2 CO₂ CO2->Water Hydration

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of novel compounds. The following outlines a standard experimental method.

Stopped-Flow CO₂ Hydrase Assay

This is a widely used method to measure the kinetics of CO₂ hydration catalyzed by carbonic anhydrase.

Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton. The reaction is monitored spectrophotometrically using a pH indicator.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase isoenzymes

  • Test inhibitor (e.g., this compound)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Known inhibitor for control (e.g., Acetazolamide)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified carbonic anhydrase isoenzyme and the test inhibitor in an appropriate solvent.

  • Reaction Mixture: In one syringe of the stopped-flow instrument, prepare a solution containing the buffer, pH indicator, and the carbonic anhydrase enzyme. In the other syringe, load the CO₂-saturated water.

  • Inhibition Assay: To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of the test inhibitor for a defined period before mixing with the CO₂ substrate.

  • Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a pH drop, which is detected by a change in the absorbance of the pH indicator. The initial rate of this reaction is recorded.

  • Data Analysis: The inhibitory potency (IC₅₀ or Kᵢ) is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to an appropriate inhibition model.

Conclusion

References

A Researcher's Guide to Statistical Analysis of Sulfonamide Screening Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of sulfonamide compounds based on their biological activity, complete with detailed experimental protocols and statistical analysis methods. It is designed for researchers, scientists, and drug development professionals working on the discovery and evaluation of new antimicrobial agents.

Comparative Efficacy of Sulfonamide Derivatives

The antibacterial efficacy of sulfonamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for several common sulfonamides against key pathogenic bacteria. Lower MIC values indicate higher potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamides against Gram-Negative Bacteria (µg/mL)

SulfonamideEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
Sulfadiazine31.25[1]>1000[2]-
Sulfamethoxazole125[1]>1000[2]-
Sulfanilamide->1024-
Trimethoprim/Sulfamethoxazole≤0.25 - 1[3]->32

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfonamides against Gram-Positive Bacteria (µg/mL)

SulfonamideStaphylococcus aureus
Sulfadiazine250[1]
Sulfamethoxazole62.5[1]
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide32 - 512[4]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide32 - 512[4]
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide32 - 512[4]
Trimethoprim/Sulfamethoxazole≤0.25 - 1[3]

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of sulfonamides using the broth microdilution method, a standard antimicrobial susceptibility test.

Broth Microdilution Assay for MIC Determination

This method involves preparing two-fold serial dilutions of the sulfonamide compounds in a 96-well microtiter plate and then inoculating each well with a standardized bacterial suspension. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Materials:

  • Sulfonamide compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Sulfonamide Stock Solutions: Dissolve the sulfonamide compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing sterile broth.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the sulfonamide stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the compound. This will create a gradient of sulfonamide concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing only the bacterial inoculum in CAMHB (no sulfonamide).

    • Negative Control: A well containing only sterile CAMHB (no bacteria or sulfonamide).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the sulfonamide at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

Statistical Analysis of High-Throughput Screening (HTS) Data

In high-throughput screening for novel sulfonamides, robust statistical analysis is crucial to identify true "hits" and avoid false positives or negatives. Key statistical parameters include the Z-score and the Z'-factor.

Z-Score

The Z-score measures how many standard deviations an individual data point is from the mean of the control population. It helps to normalize the data and identify outliers.

Formula: Z = (x - μ) / σ

Where:

  • x = individual data point (e.g., absorbance value of a test well)

  • μ = mean of the negative control wells

  • σ = standard deviation of the negative control wells

A common threshold for identifying a "hit" is a Z-score of less than -3 or greater than +3, depending on whether the assay measures inhibition or activation.

Z'-Factor

The Z'-factor is a measure of the quality or robustness of an HTS assay.[5][6] It assesses the separation between the positive and negative control distributions.[5][6]

Formula: Z' = 1 - [(3 * (σp + σn)) / |μp - μn|]

Where:

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

  • μp = mean of the positive control

  • μn = mean of the negative control

Interpretation of Z'-Factor:

  • Z' > 0.5: An excellent assay with a large separation between controls.

  • 0 < Z' < 0.5: A marginal assay that may be acceptable.

  • Z' < 0: A poor assay with too much overlap between controls.

Visualizations

Sulfonamide Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[7] Folic acid is a vital precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication.

Folic_Acid_Synthesis_Pathway cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Amino_Acids Amino Acid Synthesis Tetrahydrofolate->Amino_Acids DHPS->Dihydropteroate DHFR->Tetrahydrofolate Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits

Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

High-Throughput Screening (HTS) Workflow for Sulfonamide Discovery

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel sulfonamide-based antibacterial compounds.

HTS_Workflow cluster_workflow Sulfonamide HTS Workflow Compound_Library Sulfonamide Compound Library Primary_Screening Primary High-Throughput Screening Compound_Library->Primary_Screening Assay_Development Assay Development (e.g., Broth Microdilution) Assay_Development->Primary_Screening Data_Analysis Data Analysis (Z-score, Z'-factor) Primary_Screening->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response Curves) Hit_Identification->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Cytotoxicity, Spectrum of Activity) Hit_Confirmation->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: High-Throughput Screening Workflow for Sulfonamide Discovery.

Logical Relationship for Hit Selection in HTS

This diagram outlines the logical progression for selecting promising "hit" compounds from a primary high-throughput screen for further investigation.

Hit_Selection_Logic cluster_logic Hit Selection Logic Primary_Screen_Data Primary Screen Data Z_Score_Calculation Calculate Z-Score Primary_Screen_Data->Z_Score_Calculation Z_Prime_Calculation Calculate Z'-Factor Primary_Screen_Data->Z_Prime_Calculation Hit_Threshold Apply Hit Threshold (e.g., Z-score < -3) Z_Score_Calculation->Hit_Threshold Assay_Quality_Check Assay Quality Check (Z' > 0.5?) Z_Prime_Calculation->Assay_Quality_Check Assay_Quality_Check->Z_Score_Calculation Yes Re_evaluate_Assay Re-evaluate Assay Assay_Quality_Check->Re_evaluate_Assay No Initial_Hits Initial Hits Hit_Threshold->Initial_Hits Yes Dose_Response Dose-Response Confirmation Initial_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Proceed_to_Secondary Proceed to Secondary Assays Confirmed_Hits->Proceed_to_Secondary

Caption: Logical Flow for Hit Selection in Sulfonamide HTS.

References

A Comparative Guide to the Analytical Confirmation of N-(3,4-dimethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of established, peer-reviewed analytical methods for the structural confirmation and identity verification of N-(3,4-dimethoxyphenyl)benzenesulfonamide. The following sections detail the experimental protocols and expected quantitative data for several core analytical techniques, offering a framework for robust chemical characterization in a research and drug development setting.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of synthesized compounds. They are typically non-destructive and provide detailed information about the chemical environment of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the connectivity of atoms through the analysis of nuclear spin transitions in a magnetic field. Both ¹H (proton) and ¹³C NMR are fundamental for confirming the identity of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts (δ) are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative Data Presentation: While specific experimental data for this compound is not readily available in the searched literature, the expected chemical shifts can be predicted based on the analysis of structurally similar sulfonamides. The table below presents such predicted data alongside experimental data for related compounds to provide a comparative reference.

Technique Analyte/Functional Group Expected/Observed Signal (δ, ppm) Reference Compound
¹H NMR Aromatic Protons (Benzenesulfonamide)7.7 - 7.9 (m, 5H)4-Methyl-N-phenylbenzenesulfonamide[1]
Aromatic Protons (Dimethoxyphenyl)6.6 - 7.1 (m, 3H)N-(3-methoxyphenyl)-4-methylbenzenesulfonamide[1]
Methoxy Protons (-OCH₃)~3.8 (s, 6H)N-(4-methoxyphenyl)benzenesulfonamide[1]
Amine Proton (N-H)6.9 - 7.3 (br s, 1H)4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide[1]
¹³C NMR Aromatic Carbons (Benzenesulfonamide)127 - 144N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide[1]
Aromatic Carbons (Dimethoxyphenyl)106 - 150N-(3-methoxyphenyl)-4-methylbenzenesulfonamide[1]
Methoxy Carbons (-OCH₃)~55N-(4-methoxyphenyl)benzenesulfonamide[1]

Note: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad. The exact chemical shifts and multiplicities for this compound would need to be confirmed experimentally.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula of a molecule with high accuracy.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for sulfonamides, which can be analyzed in either positive or negative ion mode.[2] Electron ionization (EI) is a harder technique that induces more fragmentation.[3]

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Data Acquisition (MS¹): Acquire a full scan mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). For this compound (C₁₄H₁₅NO₄S), the exact mass is 305.0722 g/mol .

  • Tandem MS (MS/MS): For further structural confirmation, select the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Common fragments for sulfonamides include the loss of SO₂.[4]

Comparative Data Presentation:

Technique Parameter Expected Value (m/z) Notes
HRMS (ESI+) Molecular FormulaC₁₄H₁₅NO₄S
[M+H]⁺306.0795Protonated molecule
[M+Na]⁺328.0614Sodium adduct
MS/MS (CID) [M+H - SO₂]⁺242.0917Loss of sulfur dioxide is a characteristic fragmentation pathway for sulfonamides.[4]
[C₈H₉O₂]⁺153.0597Fragment corresponding to the dimethoxyphenyl moiety.
[C₆H₅SO₂]⁺141.0005Fragment corresponding to the benzenesulfonyl moiety.

Note: Predicted m/z values are based on the monoisotopic mass of the compound (C₁₄H₁₅NO₄S, Exact Mass: 305.0722).

X-ray Crystallography

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional atomic structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and stereochemistry.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Colorless single crystals are often obtained by slow evaporation from a suitable solvent like ethyl acetate.[5]

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[6] Cool the crystal in a stream of cold nitrogen (e.g., 173 K) to minimize thermal vibrations.[7] Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.[8] Refine the atomic model against the experimental data to obtain the final structure with high precision.

Comparative Data Presentation: The table below presents crystallographic data for a closely related compound, N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, to illustrate the type of quantitative data obtained from this method. The data for the target compound would be expected to show similar features in the 3,4-dimethoxybenzenesulfonamide moiety.

Parameter Value for N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide[5]
Molecular Formula C₁₄H₁₃F₂NO₄S
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.2886 Å, b = 8.5662 Å, c = 14.5546 Å, β = 109.655°
Dihedral Angle (Benzene Rings) 66.05°
Key Interactions Intermolecular N—H⋯O hydrogen bonds stabilize the crystal structure.

Workflow and Method Comparison

The confirmation of a compound's identity typically follows a logical workflow, employing multiple techniques to build a comprehensive and unambiguous data package.

G cluster_synthesis Synthesis & Purification cluster_conclusion Conclusion start Synthesized & Purified This compound ms ms start->ms nmr nmr start->nmr ir ir start->ir end_node Identity Confirmed ms->end_node nmr->end_node xray xray nmr->xray If single crystal available ir->end_node xray->end_node

Caption: Workflow for the analytical confirmation of a synthesized compound.

Summary Comparison of Analytical Methods:

Method Information Provided Sample State Destructive? Key Advantage Key Limitation
NMR Atomic connectivity, chemical environmentSolutionNoProvides the most detailed structural information in solution.Requires relatively large amounts of pure sample; less sensitive than MS.
MS Molecular weight, elemental formula, fragmentation patternSolid/SolutionYesExtremely high sensitivity and accuracy for molecular weight determination.Isomers can be difficult to distinguish without MS/MS.
X-ray Absolute 3D structure, bond lengths/anglesCrystalline SolidNoUnambiguous determination of molecular structure and stereochemistry.[9]Requires high-quality single crystals, which can be difficult to grow.
IR Presence of functional groupsSolid/Liquid/GasNoFast, simple, and provides a quick fingerprint of functional groups.Provides limited information on the overall molecular skeleton.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Related Research Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide for the safe handling and disposal of N-(3,4-dimethoxyphenyl)benzenesulfonamide, a compound for which specific safety data may not be readily available. The procedures outlined below are based on established best practices for managing hazardous waste in a laboratory setting and are designed to ensure compliance with federal, state, and local regulations.

Waste Identification and Hazard Assessment: The First Step

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard assessment is the mandatory first step before any disposal activities can be undertaken. The responsibility for this assessment lies with the generator of the waste.

Procedure for Hazard Assessment:

  • Literature Review: Conduct a comprehensive search for any available toxicological, physical, and chemical data on this compound or structurally analogous compounds.

  • Computational Modeling: In the absence of experimental data, use validated computational tools to predict properties such as toxicity, reactivity, and environmental fate.

  • Laboratory Analysis: If necessary and feasible, perform a risk-based analysis in a controlled laboratory setting to determine the key hazardous characteristics of the waste, such as:

    • Ignitability: The tendency to catch fire.

    • Corrosivity: The ability to corrode metals.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The potential to cause harm if ingested, inhaled, or absorbed through the skin.

Quantitative Data for a Structurally Related Compound

To illustrate the type of data necessary for a complete hazard assessment, the following table summarizes the known properties of Benzenesulfonamide (CAS 98-10-2), a parent compound. It is crucial to understand that this data is for a related but different chemical and should be used for illustrative purposes only. The actual properties of this compound must be determined independently.

PropertyValueSource
Chemical Formula C₆H₇NO₂S[1][2][3]
Molar Mass 157.19 g/mol [1][2][3]
Appearance White to off-white crystalline solid[1][2][4]
Melting Point 151 - 155 °C[3][4]
Boiling Point 288 °C[1]
Density 1.437 g/cm³[1]
Solubility in Water Data not readily available
Acute Oral Toxicity LD50 Oral (Rat): Data not readily available[3]
Hazard Class Harmful if swallowed[2][3]
Disposal Code Must be disposed of in an approved waste disposal plant[3][4]

Standard Operating Procedure for Disposal

Once the hazards of this compound waste have been identified, the following step-by-step procedure should be followed for its disposal.

Materials and Equipment:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Compatible, leak-proof waste container with a secure lid.

  • Hazardous waste label.

  • Secondary containment for liquid waste.

Disposal Protocol:

  • Container Selection: Choose a waste container that is compatible with benzenesulfonamide derivatives. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, use a container designed for liquids and ensure it is placed in secondary containment to prevent spills.[5][6]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the identified hazards (e.g., "Toxic," "Flammable").[7][8]

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][9] Ensure it is segregated from incompatible materials. For instance, do not store with strong oxidizing agents or bases.[4]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[5] Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

  • Request for Pickup: Once the container is full or has been in accumulation for the maximum allowed time (typically 90-180 days depending on the facility's generator status), request a pickup from your institution's Environmental Health & Safety (EH&S) department.[6][7]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

Disposal of Empty Containers: Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous chemical waste.[10][11] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface or remove the original label.[10]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps a researcher should follow when determining the appropriate disposal path for a chemical with limited safety information.

DisposalWorkflow start Start: New Chemical Waste (e.g., this compound) sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check hazard_id Identify Hazards from SDS: - Physical - Health - Environmental sds_check->hazard_id Yes no_sds No SDS Available: Initiate Hazard Assessment sds_check->no_sds No disposal_plan Develop Disposal Plan in accordance with EH&S guidance hazard_id->disposal_plan assessment_steps Hazard Assessment Protocol: 1. Literature Search (analogs) 2. Computational Prediction 3. Laboratory Analysis (if needed) no_sds->assessment_steps characterize_waste Characterize Waste: - Ignitable? - Corrosive? - Reactive? - Toxic? assessment_steps->characterize_waste ehs_consult Consult with Environmental Health & Safety (EH&S) characterize_waste->ehs_consult Hazard Identified characterize_waste->ehs_consult Uncertain ehs_consult->disposal_plan implement_plan Implement Disposal Plan: - Proper Container & Labeling - Segregation - Request Pickup disposal_plan->implement_plan end End: Safe and Compliant Disposal implement_plan->end

Caption: Disposal decision workflow for research chemicals.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound and other novel chemical entities, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N-(3,4-dimethoxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-(3,4-dimethoxyphenyl)benzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar sulfonamide compounds.

Chemical Profile and Hazards:

Hazard Category Description Primary Route of Exposure Potential Health Effects
Skin Irritation Causes skin irritation.[1]Dermal contactRedness, itching, inflammation
Eye Irritation Causes serious eye irritation.[1]Eye contactRedness, pain, watering, potential for serious eye damage
Ingestion May be harmful if swallowed.Oral(Not fully characterized for this specific compound)
Inhalation May cause respiratory irritation.Inhalation of dustCoughing, sneezing, respiratory tract irritation

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Standard/Specification Rationale
Hands Double-gloving with powder-free nitrile or neoprene gloves.[2][3]ASTM D6978Prevents skin contact and absorption. Double gloving provides an additional barrier.
Eyes/Face Chemical safety goggles and a face shield.[2][4]ANSI Z87.1 / EN166Protects against splashes and airborne particles.[4][5]
Body Disposable gown made of polyethylene-coated polypropylene or other resistant laminate.[2][3]Provides a barrier against contamination of clothing and skin.
Respiratory N95 or higher-rated respirator.[4]NIOSH-approvedRequired when handling powders outside of a contained system to prevent inhalation of dust.
Feet Closed-toe shoes and disposable shoe covers.[2]Protects against spills and contamination of personal footwear.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE B 2. Prepare work area in a fume hood A->B C 3. Weigh the compound B->C D 4. Perform experiment C->D E 5. Decontaminate surfaces D->E F 6. Segregate waste E->F G 7. Doff PPE F->G H 8. Dispose of waste per regulations G->H

Caption: Workflow for handling this compound.

Detailed Methodologies

Weighing and Handling Protocol:

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the work area within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a tared weigh boat or paper. Handle the solid compound with a clean spatula. Avoid generating dust. If dust is generated, ensure respiratory protection is worn.

  • Experimental Use: Add the compound to your reaction vessel or solution within the fume hood.

  • Decontamination: After use, decontaminate the spatula and work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.

Spill Management Protocol:

  • Evacuation: If a significant spill occurs, evacuate non-essential personnel from the immediate area.

  • Containment: For a solid spill, gently cover the material with an absorbent pad to prevent dust from becoming airborne.[1] Do not sweep dry powder.

  • Cleanup: Wearing appropriate PPE, gently collect the material using a scoop or dustpan and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Container Disposal Method
Solid Compound Labeled, sealed hazardous waste containerDispose of through a licensed chemical waste disposal company.[6] Incineration in a permitted facility is a common method.[6]
Contaminated Labware (gloves, weigh boats, etc.) Labeled hazardous waste bag or containerDispose of as solid chemical waste. Do not mix with general laboratory trash.[7]
Contaminated Solvents Labeled hazardous liquid waste containerDispose of through a licensed chemical waste disposal company. Do not pour down the drain.[6]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.